molecular formula C10H17N5O4S B3023522 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate CAS No. 1187455-76-0

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate

Cat. No.: B3023522
CAS No.: 1187455-76-0
M. Wt: 303.34 g/mol
InChI Key: BBOQSRULQDVQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is a useful research compound. Its molecular formula is C10H17N5O4S and its molecular weight is 303.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.H2O4S/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;1-5(2,3)4/h1-4H,5-8H2,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOQSRULQDVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (CAS 1187455-76-0): A Privileged Scaffold for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern rational drug design, the selection of molecular building blocks dictates the trajectory of lead optimization. 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (CAS 1187455-76-0) is a highly specialized, tri-part pharmacophoric scaffold that seamlessly integrates three "privileged" motifs: a pyridine ring, a piperazine linker, and a carboximidamide (guanidine-like) terminus.

As a Senior Application Scientist, I frequently utilize this building block to engineer molecules capable of crossing the blood-brain barrier (BBB), targeting kinase hinge regions, or forming critical bidentate salt bridges with active-site carboxylates (e.g., aspartate or glutamate). This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and laboratory integration of this compound, providing a self-validating protocol for its use in custom synthesis.

Physicochemical & Structural Profiling

The compound is isolated as a sulfate salt. The free base (C10H15N5) is highly polar and basic, making it prone to deliquescence and oxidative degradation over time. The sulfate counterion (


) stabilizes the highly basic carboximidamide moiety, significantly improving shelf life, handling, and solubility in polar aprotic solvents [1].
Table 1: Physicochemical Properties of CAS 1187455-76-0
PropertyValueRationale / Implication
CAS Number 1187455-76-0Unique identifier for the sulfate salt form.
Molecular Formula

Represents the protonated free base + sulfate counterion.
Molecular Weight 303.34 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5.
SMILES N=C(N)N1CCN(c2ccccn2)CC1.O=S(=O)(O)ODefines the 2-pyridyl substitution and the terminal amidine.
Free Base Mass [M+H]+ m/z 206.14Primary target mass for LC-MS monitoring during free-basing.
Physical State Solid (Powder)Sulfate salt ensures a crystalline, non-hygroscopic solid state.

Mechanistic Rationale in Drug Design (The "Why")

The utility of this molecule lies in its modularity. Each of its three structural domains serves a specific, predictable function in target binding and pharmacokinetics.

Table 2: Pharmacophoric Contribution of Structural Modules
ModulePharmacological FunctionTarget Interaction Vector
Pyridine Ring Modulates lipophilicity; acts as a weak base.Hydrogen-bond acceptor;

stacking with aromatic residues (e.g., in kinase hinge regions).
Piperazine Core Provides spatial geometry and conformational rigidity.Acts as a rigid vector, orienting the pyridine and carboximidamide into distinct binding pockets [2].
Carboximidamide High

(~12-13), protonated at physiological pH.
Forms robust bidentate salt bridges with Asp/Glu residues; mimics arginine side chains [3].
The Pyridine-Piperazine (Py-Pip) Axis

The Py-Pip motif is a well-documented pharmacophore in CNS drug design. It balances lipophilicity and basicity, allowing molecules to effectively penetrate the BBB. Furthermore, the Py-Pip axis is frequently employed to activate metallopeptidases (like Neurolysin) or act as a hinge-binding motif in tyrosine kinase inhibitors [2].

The Carboximidamide Terminus

Carboximidamides are classic bioisosteres for basic amines and guanidines. They are heavily utilized in the design of Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors and neuronal Nitric Oxide Synthase (nNOS) inhibitors. The terminal


 and 

groups act as powerful hydrogen bond donors, forming bidentate interactions with target carboxylates [3].

PharmacophoreLogic Pyridine Pyridine Ring (H-Bond Acceptor / pi-pi) Piperazine Piperazine Core (Rigid Linker / Vector) Pyridine->Piperazine C-N Bond Target_Hinge Kinase Hinge Region (Backbone NH/C=O) Pyridine->Target_Hinge H-Bond / Hydrophobic Carboximidamide Carboximidamide (Bidentate H-Bond Donor) Piperazine->Carboximidamide N-C Bond Target_Asp Target Asp/Glu (Carboxylate) Carboximidamide->Target_Asp Bidentate Salt Bridge

Figure 1: Pharmacophoric interaction model mapping the scaffold to generic target sites.

Synthetic Integration & Laboratory Workflow

Because CAS 1187455-76-0 is supplied as a sulfate salt, the carboximidamide nitrogen is protonated and non-nucleophilic. To utilize this building block in an electrophilic coupling (e.g., reacting with an acyl chloride, sulfonyl chloride, or in a multi-component cyclization), the salt must first be neutralized ("free-based") in situ.

Workflow Visualization

SyntheticWorkflow Step1 1. Salt Neutralization (Dissolve in DMF + DIPEA) Step2 2. Electrophile Addition (e.g., Acyl/Sulfonyl Chloride) Step1->Step2 Step3 3. Coupling Reaction (Stir at RT or Heat to 60°C) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Purification (Flash Chromatography / HPLC) Step4->Step5

Figure 2: Standard laboratory workflow for the free-basing and electrophilic coupling.

Self-Validating Experimental Protocol: Electrophilic Coupling

This protocol describes the coupling of the carboximidamide to a generic acyl chloride. The causality behind each step is explicitly detailed to ensure a self-validating system.

Reagents:

  • 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Acyl Chloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend 1.0 eq of the sulfate salt in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DMF is required due to the high polarity of the starting sulfate salt.

  • Base Addition: Add 3.0 eq of DIPEA dropwise at 0°C. Stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the sulfate salt to generate the nucleophilic free base without competing for the electrophile. 3.0 eq is used because the sulfate salt (

      
      ) requires 2 equivalents to neutralize, plus 1 equivalent to act as an acid scavenger during the subsequent acylation.
      
  • Electrophile Introduction: Slowly add 1.1 eq of the acyl chloride to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the free base peak (m/z 206

      
      ) disappears, and the target product mass appears. If m/z 206 persists, add an additional 0.2 eq of acyl chloride.
      
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel flash chromatography (DCM/MeOH gradient) to yield the functionalized product.

Conclusion

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is far more than a simple reagent; it is a highly engineered, modular pharmacophore. By understanding the distinct roles of its pyridine hydrogen-bond acceptor, its rigid piperazine vector, and its bidentate carboximidamide terminus, medicinal chemists can rationally deploy this scaffold to unlock challenging biological targets ranging from CNS receptors to oncology-relevant kinases.

References

  • ChemSrc Database. "1187455-76-0_CAS No.:1187455-76-0". ChemSrc. Available at:[Link]

  • Das, S., et al. "Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry". Future Medicinal Chemistry. Available at:[Link]

  • Huang, H., et al. "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma". Journal of Medicinal Chemistry. Available at:[Link]

Technical Guide: 1-(2-Pyridyl)piperazine Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmacological potential of 1-(2-Pyridyl)piperazine (1-PP) guanidine derivatives .

Executive Summary

The 1-(2-Pyridyl)piperazine (1-PP) scaffold is a privileged structure in medicinal chemistry, widely recognized as a metabolite of azapirone anxiolytics (e.g., Buspirone) and a potent ligand for 5-HT1A and


-adrenergic receptors.

The functionalization of this scaffold with a guanidine moiety —either directly on the piperazine nitrogen or substituted onto the pyridine ring—fundamentally alters its physicochemical and pharmacological profile.[1] While the parent 1-PP is a lipophilic GPCR ligand, its guanidine derivatives (e.g., 4-(pyridin-2-yl)piperazine-1-carboximidamide ) exhibit significantly increased basicity, polarity, and novel activity profiles ranging from kinase inhibition (MSK1, Rho) to antifungal reactive oxygen species (ROS) induction .

This guide analyzes the transition from the parent scaffold to the guanidylated derivative, providing validated synthetic protocols and mechanistic insights for drug discovery professionals.

Chemical Architecture & Properties[1][2][3]

Structural Rationale

The transformation involves introducing a guanidinium group (


), which serves as a bioisostere for the arginine side chain. This modification introduces a planar, delocalized positive charge capable of forming bidentate hydrogen bonds with aspartate or glutamate residues in receptor active sites.
FeatureParent Scaffold: 1-(2-Pyridyl)piperazineDerivative: 4-(Pyridin-2-yl)piperazine-1-carboximidamide
Structure Pyridine ring linked to secondary amine piperazine.Piperazine

capped with guanidine.[1]
CAS No. 34803-66-21376144-13-6 (HCl salt)
Basicity (pKa) ~8.9 (Piperazine

)
~13.6 (Guanidine)
LogP ~0.7 (Lipophilic)< 0 (Highly Polar/Hydrophilic)
H-Bond Donors 14
Primary Target GPCRs (5-HT1A,

-AR)
Enzymes (Kinases, Proteases), Fungal Membranes
Physicochemical Data

The following table summarizes the shift in properties upon guanylation.

Property1-PP (Parent)1-PP Guanidine (Derivative)Impact on Drug Design
Molecular Weight 163.22 g/mol ~205.26 g/mol (Free base)Slight increase; remains fragment-like.
Solubility Soluble in MeOH, CHCl3; Mod.[1] water sol.High water solubility (Salts); Poor lipid sol.[1]Requires active transport or prodrug strategies for CNS entry.[1]
Electronic State Mono-cationic at pH 7.4Di-cationic (Pyridine + Guanidine)Stronger electrostatic interactions with anionic pockets.
Stability Stable liquid/solidHygroscopic solid (Salt forms)Requires storage under desiccant.[1]

Synthetic Protocols

The synthesis of these derivatives typically proceeds in two stages: construction of the 1-PP scaffold (if not purchased) followed by guanylation.

Workflow Diagram

The following Graphviz diagram illustrates the divergent synthetic pathways for creating N-guanylated vs. Ring-guanylated derivatives.

SynthesisWorkflow Start Starting Materials (2-Chloropyridine + Piperazine) Core Core Scaffold 1-(2-Pyridyl)piperazine (1-PP) Start->Core SNAr (150°C, MW) RouteA Route A: N-Guanylation (Reagent: 1H-pyrazole-1-carboxamidine) Core->RouteA DMF, DIPEA RouteB Route B: Ring Functionalization (Reagent: Buchwald-Hartwig / Guanidine) Core->RouteB Pd-Catalysis ProductA Target A 4-(Pyridin-2-yl)piperazine- 1-carboximidamide RouteA->ProductA rt, 16h ProductB Target B 6-Guanidino-2- (piperazin-1-yl)pyridine RouteB->ProductB Multi-step

Caption: Divergent synthetic pathways for generating N-guanylated and Ring-guanylated 1-PP derivatives.

Detailed Methodology: N-Guanylation

Objective: Synthesis of 4-(pyridin-2-yl)piperazine-1-carboximidamide hydrochloride.

Reagents:

  • 1-(2-Pyridyl)piperazine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-(2-pyridyl)piperazine (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Add DIPEA (20 mmol) followed by 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol). The pyrazole reagent is preferred over S-methylisothiourea due to milder conditions and lack of methyl mercaptan byproduct.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS (Target M+H: ~206).

  • Precipitation: If the product precipitates, filter directly.[1] If not, concentrate the solvent in vacuo to ~5 mL and add diethyl ether to induce precipitation of the guanidine salt.

  • Purification: Recrystallize from Ethanol/Ether or purify via preparatory HPLC (C18 column, Water/ACN gradient with 0.1% TFA).

  • Salt Exchange: To convert TFA salt to HCl, dissolve in minimal MeOH and treat with 4M HCl in dioxane, then evaporate.

Validation Criteria:

  • 1H NMR (DMSO-d6): Distinct guanidine protons (broad singlet ~7.5-8.0 ppm) and shift in piperazine methylene protons adjacent to N4.

  • Mass Spec: M+ peak at 206.13.[1]

Pharmacology & Mechanism of Action

Mechanistic Duality

The biological activity of 1-PP guanidine derivatives is bifurcated based on the specific localization of the guanidine group.

  • GPCR Modulation (Parent-Dominant): The 1-PP scaffold itself is a high-affinity ligand for 5-HT1A (Ki ~15-60 nM) and

    
    -Adrenergic  receptors. The addition of a bulky, charged guanidine group often reduces affinity for these hydrophobic GPCR pockets unless a linker is used to reach an aspartate residue in the extracellular loop.
    
  • Enzyme Inhibition (Guanidine-Dominant): The guanidine group mimics the arginine substrate of serine proteases (e.g., Trypsin) and the ATP-binding site of kinases.

    • MSK1 Inhibition: Guanidine-substituted pyridine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target for inflammatory diseases like asthma.

    • Antifungal Activity: N-guanylated piperazines induce the accumulation of Reactive Oxygen Species (ROS) in Candida albicans, leading to cell death.

Signaling Pathways

The following diagram contrasts the signaling outcomes of the parent 1-PP versus its kinase-inhibiting guanidine derivatives.

Pharmacology GPCR 5-HT1A Receptor (G-Protein Coupled) Gi Gi/o Coupling (cAMP Reduction) GPCR->Gi Kinase MSK1 / Rho Kinase (Intracellular) Inflam Inhibit NF-kB/CREB (Anti-inflammatory) Kinase->Inflam Fungal Fungal Membrane (Candida spp.) ROS ROS Accumulation (Fungicidal) Fungal->ROS Parent 1-PP Scaffold Parent->GPCR High Affinity Guanidine Guanidine Derivative Guanidine->Kinase ATP Competition Guanidine->Fungal Membrane Stress

Caption: Pharmacological bifurcation: 1-PP targets GPCRs, while its guanidine derivatives target kinases and fungal oxidative pathways.

Experimental Protocols

In Vitro Binding Assay (5-HT1A)

To determine if the guanidine modification retains GPCR affinity.

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Incubation: Incubate membranes (20 µg protein) with test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.[1]

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Note: Expect significantly higher

      
       (lower affinity) for the guanidine derivative compared to parent 1-PP due to the high polarity of the guanidine head.
      
ROS Accumulation Assay (Antifungal)

To validate the oxidative stress mechanism.

  • Culture: Grow C. albicans (SC5314) to exponential phase.

  • Treatment: Treat cells with the guanidine derivative (MIC concentration) for 2-4 hours.

  • Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA, 10 µM).

  • Detection: Measure fluorescence (Ex 485 nm / Em 535 nm) using a microplate reader or flow cytometry.[1]

  • Control: Use H2O2 as a positive control for ROS.[1]

References

  • GPCR Pharmacology of 1-PP: Giral, P., et al. (1987). "Pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine (1-PmP) in the interaction of buspirone or gepirone with noradrenergic systems." European Journal of Pharmacology. Link

  • Guanidine Synthesis: Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry. Link

  • MSK1 Inhibition: Hédou, D., et al. (2021). "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors." Molecules. Link

  • Antifungal Activity: De Vita, D., et al. (2009). "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species."[2] ChemMedChem. Link

  • Specific Derivative Data: 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride (CAS: 1376144-13-6).[3] AChemBlock Catalog. Link

Sources

Technical Guide: Molecular Weight & Physicochemical Profile of 4-Pyridin-2-ylpiperazine-1-carboximidamide Sulfate

[1]

Executive Summary

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate (CAS: 1187455-76-0) is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Its structural core combines a 2-pyridylpiperazine pharmacophore—known for serotonergic and adrenergic affinity—with a carboximidamide (guanidine-like) moiety that enhances aqueous solubility and hydrogen-bond donor capability.[1]

This guide provides a definitive analysis of its molecular weight, stoichiometric composition, and analytical verification protocols for researchers engaged in precise stoichiometric calculations.

Molecular Identity & Weight Analysis[1][3]

Stoichiometric Calculation

Accurate dosing requires a precise understanding of the salt form. Commercial preparations of this compound are typically supplied as the monosulfate salt (1:1 stoichiometry).[1]

ComponentChemical FormulaMolecular Weight ( g/mol )Contribution to Total
Free Base

205.26 Active Pharmacophore
Counterion

98.08 Sulfate Salt Former
Total Salt

303.34 Final Molecular Weight

Critical Note for Formulation: When calculating molar equivalents for reactions or biological assays, you must correct for the sulfate counterion. The conversion factor from salt to free base is 0.676 .

[1] Formula:


[1]
Structural Architecture

The molecule consists of a central piperazine ring substituted at the


GPyridinePyridine Ring(C5H4N)PiperazinePiperazine Core(C4H8N2)Pyridine->PiperazineC2-N4 BondGuanidineCarboximidamide(-C(=NH)NH2)Piperazine->GuanidineN1-C(Amide) BondSulfateSulfate Counterion(H2SO4)Sulfate->GuanidineIonic Interaction

Figure 1: Structural connectivity of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate showing the pharmacophore assembly and ionic salt interaction.[1]

Analytical Verification Protocols

To ensure scientific integrity, the molecular weight and identity must be verified using a self-validating analytical workflow.[1] Relying solely on label claims is insufficient for GLP/GMP environments.

Mass Spectrometry (LC-MS) Workflow

Objective: Confirm the mass of the parent cation (

1
  • Solvent Preparation: Dissolve 0.1 mg of the sulfate salt in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Injection: Direct infusion or LC separation (C18 column).

  • Expected Signals:

    • Main Peak (

      
      ): 
      
      
      (Positive Mode).[1]
    • Fragment 1:

      
       (Loss of carboximidamide group, yielding 1-(2-pyridyl)piperazine).[1]
      
    • Fragment 2:

      
       (Pyridine-piperazine fragmentation).[1]
      
Elemental Analysis (CHN)

For bulk purity confirmation, Elemental Analysis provides the definitive check on the salt stoichiometry (Free Base vs. Sulfate vs. Hydrates).[1]

  • Theoretical %C: 39.59%

  • Theoretical %H: 5.65%

  • Theoretical %N: 23.09%

  • Acceptance Criteria: Experimental values must be within

    
     of theoretical values to confirm the anhydrous monosulfate form. Significant deviations in %H or %S often indicate hygroscopic water absorption (hydrate formation).[1]
    

Handling & Stability Guidelines

Hygroscopicity Management

Sulfate salts of guanidine-like derivatives are frequently hygroscopic .[1]

  • Storage: Store at -20°C in a tightly sealed container with desiccant.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Rapid weighing is recommended to avoid water uptake, which will artificially inflate the apparent molecular weight and dilute the effective concentration.

Solubility Profile
  • Water: Highly soluble (>50 mg/mL) due to the ionic sulfate and polar guanidine group.[1]

  • DMSO: Soluble.

  • Non-polar solvents (Hexane, DCM): Insoluble.

Synthetic & Biological Context

This molecule serves as a critical intermediate. The 2-pyridylpiperazine moiety is a "privileged structure" in drug discovery, often targeting:

  • 5-HT (Serotonin) Receptors: 5-HT1A partial agonism.[1][2]

  • Adrenergic Receptors:

    
    -adrenoreceptor antagonism.[2]
    

The carboximidamide extension transforms the secondary amine into a guanidine mimic, altering the pKa (~12-13 for guanidines vs ~8-9 for piperazines) and enabling bidentate hydrogen bonding interactions with carboxylate residues (e.g., Asp or Glu) in protein binding pockets.[1]

References
  • Sigma-Aldrich. 4-(Pyridin-2-yl)piperazine-1-carboximidamide sulfate Product Sheet. Accessed 2026.[3] Link[1]

  • PubChem. 1-(2-Pyridyl)piperazine (Parent Scaffold Data). National Library of Medicine. Link[1]

  • ChemSrc. CAS 1187455-76-0 Technical Data. Link

A Comparative Analysis of 1-(2-Pyridyl)piperazine and its Carboximidamide Analog: Structure, Pharmacology, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally active therapeutic agents.[1][2] This technical guide provides an in-depth comparative analysis of a parent compound, 1-(2-pyridyl)piperazine, and its carboximidamide (guanidine) analog. The transformation of the terminal secondary amine on the piperazine ring into a guanidine group represents a significant, yet nuanced, structural modification. This bioisosteric replacement profoundly alters the molecule's physicochemical properties, particularly its basicity, which in turn dictates its pharmacokinetic profile and pharmacodynamic interactions.[3][4] We will explore the causality behind these differences, from synthesis strategies and receptor engagement to downstream functional consequences, providing field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Blueprint: A Tale of Two Functional Groups

The fundamental difference between 1-(2-pyridyl)piperazine and its carboximidamide analog lies in the nature of the nitrogenous functional group at the 4-position of the piperazine ring. This seemingly minor change from a secondary amine to a guanidine moiety instigates a cascade of changes in the molecule's behavior.

Chemical Structures

The structural divergence is the origin of all subsequent functional differences.

Structural_Comparison cluster_0 1-(2-Pyridyl)piperazine cluster_1 1-(2-Pyridyl)piperazine-4-carboximidamide a a b b Synthesis_Parent cluster_reagents Conditions start1 2-Chloropyridine product 1-(2-Pyridyl)piperazine start1->product start2 Piperazine start2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: General synthesis scheme for 1-(2-pyridyl)piperazine.

Experimental Causality: The choice of a base like potassium carbonate is to scavenge the HCl byproduct. A high-boiling polar aprotic solvent like DMF is used to facilitate the reaction, which often requires elevated temperatures to drive the substitution on the electron-deficient pyridine ring.

Synthesis of the Carboximidamide Analog

The conversion of the terminal amine to a guanidine (guanylation) is a key transformation. There are numerous guanylating reagents available, each with its own advantages regarding reactivity and handling. [5][6]A common and effective method involves using a pyrazole-based carboxamidine reagent. [7]

Synthesis_Analog cluster_reagents1 Conditions cluster_reagents2 Conditions parent 1-(2-Pyridyl)piperazine intermediate N-nitroguanidine intermediate parent->intermediate Step 1: Guanylation reagent Guanylating Reagent (e.g., DMNPC) reagent->intermediate final Carboximidamide Analog intermediate->final Step 2: Reduction reagents1 Solvent (e.g., MeOH) reagents2 Catalytic Hydrogenation (e.g., H2, Pd/C) Signaling_Pathway cluster_parent 1-(2-Pyridyl)piperazine (Hypothetical Antagonist) cluster_analog Carboximidamide Analog (Hypothetical Agonist) P_Ligand Parent Ligand P_Receptor GPCR (Inactive State) P_Ligand->P_Receptor Binds, no activation P_Gprotein Gαi/β/γ P_Receptor->P_Gprotein No Dissociation P_AC Adenylate Cyclase (Active) P_Gprotein->P_AC No Inhibition P_cAMP cAMP Production P_AC->P_cAMP A_Ligand Analog Ligand A_Receptor GPCR (Active State) A_Ligand->A_Receptor Binds & Activates (Salt Bridge) A_Gprotein Gαi + Gβ/γ A_Receptor->A_Gprotein GDP/GTP Exchange A_AC Adenylate Cyclase (Inhibited) A_Gprotein->A_AC Inhibition A_cAMP cAMP ↓ A_AC->A_cAMP

Sources

An In-Depth Technical Guide to 4-Pyridin-2-ylpiperazine-1-carboximidamide and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 26, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Pyridin-2-ylpiperazine-1-carboximidamide, a heterocyclic compound of interest in modern medicinal chemistry. While direct experimental data on this specific molecule is limited, this document synthesizes available information on its chemical synonyms, structural analogs, and the broader chemical classes to which it belongs. By examining the synthesis, potential mechanisms of action, and relevant experimental protocols for closely related compounds, this guide offers a predictive framework and a methodological resource for researchers and drug development professionals investigating this and similar molecular scaffolds. The core structure, combining a pyridinylpiperazine moiety with a carboximidamide (guanidine) group, suggests a rich potential for biological activity, drawing from the established pharmacology of both components. This guide will delve into the scientific underpinnings of this potential, providing a solid foundation for future research and development endeavors.

Introduction and Chemical Identity

4-Pyridin-2-ylpiperazine-1-carboximidamide is a small molecule featuring a pyridine ring linked to a piperazine, which is further substituted with a carboximidamide group. This unique combination of functional groups bestows upon it specific physicochemical properties and a high potential for diverse biological activities. The piperazine ring is a common scaffold in many approved drugs, known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).[1][2] The guanidine group, a strong base, is also a key feature in many biologically active compounds, known to participate in hydrogen bonding and electrostatic interactions with protein targets.

Chemical Synonyms and Identifiers:

Systematic Name Synonyms CAS Number Molecular Formula Molecular Weight
4-(Pyridin-2-yl)piperazine-1-carboximidamide1-(2-Pyridinyl)piperazine-4-carboxamidine1376144-13-6 (HCl salt)[3][4]C10H15N5205.26 g/mol
1187455-76-0 (sulfate salt)[5]

The carboximidamide functional group is a bioisostere of a carboxamide, meaning it has a similar size, shape, and electronic distribution, which can lead to similar biological activities but potentially different metabolic stabilities and pharmacokinetic profiles.[6][7][8] The strategic replacement of a carboxamide with a carboximidamide can be a valuable tool in drug design to modulate a compound's properties.

Synthetic Strategies: A Predictive Approach

While a specific, published synthesis for 4-Pyridin-2-ylpiperazine-1-carboximidamide has not been identified in the available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of related N-substituted piperazines and guanidines.

Synthesis of the Precursor: 1-(Pyridin-2-yl)piperazine

The key intermediate, 1-(pyridin-2-yl)piperazine, is commercially available. However, for a comprehensive understanding, its synthesis is typically achieved via a nucleophilic aromatic substitution reaction.[5][9]

Synthesis_of_1-(pyridin-2-yl)piperazine 2-chloropyridine 2-Chloropyridine product 1-(Pyridin-2-yl)piperazine 2-chloropyridine->product Nucleophilic Aromatic Substitution piperazine Piperazine (excess) piperazine->product

Caption: Synthesis of 1-(pyridin-2-yl)piperazine.

Guanidinylation of 1-(Pyridin-2-yl)piperazine

The introduction of the carboximidamide (guanidine) moiety can be accomplished through several established methods. A common approach involves the reaction of the secondary amine of the piperazine with a guanylating agent.

Guanidinylation precursor 1-(Pyridin-2-yl)piperazine intermediate Protected Guanidine Intermediate precursor->intermediate Guanidinylation reagent Guanylating Agent (e.g., N,N'-di-Boc-S-methylisothiourea) reagent->intermediate product 4-Pyridin-2-ylpiperazine-1-carboximidamide intermediate->product Acidic Cleavage deprotection Deprotection (e.g., TFA or HCl) deprotection->product

Caption: General scheme for guanidinylation.

A scalable and facile process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was achieved using N,N'-carbonyldiimidazole for the acylation step, followed by deprotection.[3] This suggests that a variety of activating agents can be employed for the formation of the C-N bond.

Predicted Biological Activity and Potential Mechanisms of Action

The biological activity of 4-Pyridin-2-ylpiperazine-1-carboximidamide can be inferred from the known pharmacology of its constituent moieties and structurally related compounds.

Insights from Pyridinylpiperazine Analogs

The pyridinylpiperazine scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives have been investigated as:

  • Vanilloid Receptor 1 (TRPV1) Antagonists: A series of 4-(2-pyridyl)piperazine-1-carboxamides were identified as potent TRPV1 antagonists, suggesting a potential role in pain management.

  • PCSK9 Inhibitors: N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation, indicating potential applications in cardiovascular disease by lowering LDL cholesterol.[7][10]

  • α2-Adrenoceptor Antagonists: Certain 1-(2-pyridinyl)piperazine derivatives are potent and selective α2-adrenoceptor antagonists, suggesting potential applications in CNS disorders.[11][12]

Contribution of the Guanidine Moiety

The guanidine group is a strong base and is protonated at physiological pH. This positive charge can facilitate strong interactions with negatively charged residues in protein binding pockets. Guanidine and its analogs are known to modulate the function of ion channels, particularly voltage-gated potassium (Kv) channels.[13] By inhibiting these channels, they can enhance neurotransmitter release, a mechanism exploited in the treatment of certain neuromuscular diseases.[13]

Potential Signaling Pathways

Based on the activities of related compounds, 4-Pyridin-2-ylpiperazine-1-carboximidamide could potentially modulate the following signaling pathways:

Potential_Signaling_Pathways cluster_0 Potential Targets cluster_1 Downstream Effects TRPV1 TRPV1 Channel Pain_Modulation Pain Modulation TRPV1->Pain_Modulation PCSK9 PCSK9 Pathway Cholesterol_Homeostasis Cholesterol Homeostasis PCSK9->Cholesterol_Homeostasis CYP51 Leishmania CYP51 Parasite_Growth_Inhibition Parasite Growth Inhibition CYP51->Parasite_Growth_Inhibition Compound 4-Pyridin-2-ylpiperazine-1-carboximidamide Compound->TRPV1 Antagonism Compound->PCSK9 Inhibition Compound->CYP51 Inhibition

Caption: Potential signaling pathways modulated by the target compound.

Recommended Experimental Protocols for Compound Evaluation

To elucidate the biological activity of 4-Pyridin-2-ylpiperazine-1-carboximidamide, a series of in vitro assays targeting the potential mechanisms of action identified from related compounds are recommended.

In Vitro Assay for TRPV1 Antagonism

A common method to assess TRPV1 antagonism is a cell-based calcium influx assay using a fluorescent calcium indicator.

Protocol: FLIPR-Based Calcium Assay

  • Cell Culture: Maintain HEK293 cells stably expressing the human TRPV1 receptor in appropriate culture medium.

  • Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of 4-Pyridin-2-ylpiperazine-1-carboximidamide to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Add a known TRPV1 agonist (e.g., capsaicin) to the wells and immediately measure the fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx at each concentration of the test compound to determine the IC50 value.

In Vitro Assay for PCSK9 Inhibition

Several cell-based assays can be employed to determine the inhibitory activity of small molecules on the PCSK9 pathway.[3][4][14][15]

Protocol: LDLR Degradation Assay (Western Blot)

  • Cell Culture: Culture a relevant cell line, such as HepG2 human hepatoma cells, which endogenously express LDLR.

  • Treatment: Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of 4-Pyridin-2-ylpiperazine-1-carboximidamide for several hours.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LDLR and a loading control (e.g., β-actin).

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of LDLR degradation and its inhibition by the test compound.

In Vitro Assay for Leishmania CYP51 Inhibition

Inhibition of the sterol 14α-demethylase (CYP51) in Leishmania species can be assessed using a cell-free enzymatic assay or a whole-cell parasite growth inhibition assay.

Protocol: Leishmania Promastigote Growth Inhibition Assay

  • Parasite Culture: Culture Leishmania donovani promastigotes in appropriate liquid medium.

  • Compound Treatment: In a 96-well plate, add varying concentrations of 4-Pyridin-2-ylpiperazine-1-carboximidamide to the parasite suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Viability Assessment: Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue). Add resazurin to each well and incubate for a further 4-24 hours.

  • Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) to determine the number of viable parasites.

  • Data Analysis: Calculate the percentage of growth inhibition at each compound concentration and determine the EC50 value.

Characterization and Data Interpretation

Thorough characterization of a novel compound is crucial for the validation of its structure and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. Dynamic NMR studies may be necessary to investigate conformational isomers due to restricted rotation around the amide-like C-N bond of the guanidine group.[16][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[19]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis with UV detection is the standard method for determining the purity of the final compound.

Conclusion and Future Directions

4-Pyridin-2-ylpiperazine-1-carboximidamide represents a molecule of significant interest for further investigation in drug discovery. Its structural components suggest a high likelihood of biological activity, with potential applications in pain management, cardiovascular disease, and infectious diseases. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Future research should focus on the definitive synthesis and purification of 4-Pyridin-2-ylpiperazine-1-carboximidamide, followed by a systematic in vitro evaluation against a panel of relevant biological targets. Positive in vitro results would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

  • Davis, J. B., et al. (2003). 4-(2-pyridyl)piperazine-1-carboxamides: potent vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3611-3616.
  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • Jain, A., & J. C. (2025). Application Notes: Cell-Based Assays for Determining the Activity of Small Molecule PCSK9 Inhibitors. Benchchem.
  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.
  • ResearchGate. (2025). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Request PDF.
  • Walsh Medical Media. (2013).
  • ResearchGate. (2025). Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor.
  • ResearchGate. (2016).
  • AChemBlock. (2025). 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride 97.00% | CAS: 1376144-13-6.
  • Ali, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
  • La Rosa, C., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 7(11), 3149-3162.
  • Malawska, B., et al. (2011). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 54(19), 6683-6695.
  • Benchchem. (2025). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)
  • Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696-1701.
  • Linder, M. E., & Goldstein, J. L. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 947-955.
  • LASSBIO. (n.d.).
  • MilliporeSigma. (n.d.). 4-(Pyridin-2-yl)
  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Form
  • Doherty, E. M., et al. (2007). Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility. Bioorganic & Medicinal Chemistry Letters, 17(23), 6449-6453.
  • McNamara, C. R., et al. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 5(2), 160-179.
  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine.
  • ChEMBL. (n.d.). Document: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (CHEMBL1122408).
  • Lee, J., et al. (2022).
  • MDPI. (2026). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease.
  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159-212.
  • El-Sayed, M. A. A., et al. (2014). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Pharmacology & Pharmacy, 5, 816-829.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Journal of Molecular Structure, 1239, 130510.
  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083.
  • Stanković, N., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Castellani, G., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6546.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Sterol 14-alpha demethylase (CYP51) activity in Leishmania donovani is likely dependent upon cytochrome P450 reductase 1. (2024). PMC.
  • Sharma, S. K., et al. (2013). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Drug Targets, 14(11), 1323-1335.
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews.
  • ResearchGate. (2025). Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling. (2023). MDPI.
  • In Silico Study of FDA-Approved Drugs on Leishmania infantum CYP51, a Drug Repositioning Approach in Visceral Leishmaniasis. (2024). MDPI.
  • ResearchGate. (2025).
  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. (n.d.). PMC.

Sources

Methodological & Application

Protocol for the Guanylation of 1-(2-Pyridyl)piperazine using S-Methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GUAN-042

Abstract & Scope

This application note details the synthesis of 1-amidinyl-4-(2-pyridyl)piperazine sulfate via the nucleophilic substitution of S-methylisothiourea hemisulfate by 1-(2-pyridyl)piperazine. This transformation is a critical step in the development of CNS-active ligands, specifically those targeting serotonergic (5-HT) and dopaminergic receptors, where the guanidine moiety serves as a bioisostere for basic amines or to enhance receptor binding affinity through bidentate hydrogen bonding.

Unlike standard amide couplings, this protocol addresses the specific challenges of methanethiol (MeSH) evolution and the isolation of highly polar guanidinium salts.

Chemical Background & Mechanism[1][2]

The Challenge of Guanidine Synthesis

Converting a secondary amine (piperazine) to a guanidine requires an electrophilic amidinating agent. S-methylisothiourea is preferred over cyanamide (toxic, requires high T) or pyrazole-carboxamidine (expensive) for large-scale applications due to its atom economy and cost-effectiveness.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nucleophilic secondary nitrogen of the piperazine attacks the central carbon of the isothiourea. The tetrahedral intermediate collapses to expel methanethiol (MeSH), a volatile and toxic gas, driving the equilibrium forward.

Note on Regioselectivity: 1-(2-pyridyl)piperazine contains three nitrogen atoms. The pyridine nitrogen is


 hybridized and non-nucleophilic under these conditions. The internal piperazine nitrogen is sterically hindered and electronically deactivated by the pyridine ring. The distal secondary amine is the exclusive nucleophile.

GuanylationMechanism Reactant 1-(2-Pyridyl)piperazine (Nucleophile) TS Tetrahedral Intermediate Reactant->TS Nucleophilic Attack Reagent S-Methylisothiourea (Electrophile) Reagent->TS Product Guanidinium Product TS->Product Elimination Byproduct MeSH (Gas, Toxic) TS->Byproduct Entropy Drive

Figure 1: Mechanistic pathway for the guanylation of secondary amines. The evolution of gaseous MeSH drives the reaction to completion.

Safety & Environmental Control (Critical)

WARNING: This reaction generates Methanethiol (Methyl Mercaptan) .

  • Odor Threshold: 0.002 ppm (Putrid, rotten cabbage).

  • Toxicity: Central nervous system depressant; respiratory irritant.

The Bleach Scrubber System

You cannot rely on a standard fume hood alone. You must actively quench the off-gas.

Setup:

  • Connect the condenser outlet to a bubbler.

  • Tube from bubbler leads into a trap containing 10% Sodium Hypochlorite (Bleach) .

  • Chemistry:

    
    .
    
  • Indicator: Add a few drops of phenolphthalein to the bleach trap; if it turns colorless (acidic from sulfonic acid formation), add more bleach/base.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1]PurityNotes
1-(2-Pyridyl)piperazine 163.221.0>98%Starting material (oil or low melt solid)
S-Methylisothiourea Hemisulfate 139.190.5598%MW is per isothiourea unit (Salt MW ~278)
Ethanol / Water -Solvent-1:1 v/v Mixture
Sodium Hypochlorite -Excess10%For scrubber trap

(Note: S-methylisothiourea sulfate is a 2:1 salt. 0.5 mol of the salt provides 1.0 mol of the reactive isothiourea cation. We use a slight excess (0.55 eq of salt = 1.1 eq of active reagent) to ensure full conversion.)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 250 mL Round Bottom Flask (RBF), dissolve 1-(2-pyridyl)piperazine (10.0 mmol, 1.63 g) in 15 mL of Water .

  • Add S-methylisothiourea hemisulfate (5.5 mmol, 1.53 g).

  • Add 15 mL of Ethanol . The mixture should be homogeneous.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Scrubber Connection

  • Connect the top of the condenser to the Bleach Scrubber System (see Section 3.1).

  • Ensure all joints are greased and clipped. MeSH leaks are immediately detectable and disruptive.

Step 3: Reaction (Reflux)

  • Heat the mixture to a gentle reflux (approx. 85°C bath temperature).

  • Observation: Evolution of gas bubbles will be visible. The bleach trap should bubble steadily.

  • Maintain reflux for 6 to 12 hours .

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting amine (Rf ~0.3) should disappear; the guanidine stays at the baseline or requires highly polar eluents (e.g., n-BuOH/AcOH/H2O).

Step 4: Workup & Isolation (Crystallization)

  • Allow the reaction to cool to room temperature.

  • Sparging: While cooling, bubble Nitrogen gas through the solution for 15 minutes (into the bleach trap) to displace residual dissolved MeSH.

  • Concentrate the solvent volume by 50% under reduced pressure (Rotavap) to remove ethanol. Do not distill to dryness.

  • Cool the remaining aqueous solution in an ice bath (0-4°C).

  • The Guanidinium Sulfate salt often precipitates spontaneously.

    • If oiling occurs: Add cold Acetone or Isopropanol dropwise to induce crystallization.

  • Filter the solid under vacuum.[2]

  • Wash the filter cake with cold Acetone (2 x 10 mL) to remove unreacted amine and thiourea byproducts.

Step 5: Drying

  • Dry the white solid in a vacuum oven at 40°C for 4 hours.

ProtocolWorkflow Setup Setup: Dissolve Reagents in EtOH/H2O Connect Bleach Trap Reflux Reaction: Reflux 85°C (6-12h) Monitor MeSH evolution Setup->Reflux Sparge Degassing: N2 Sparge to remove residual MeSH Reflux->Sparge Conc Concentration: Remove EtOH via Rotavap Keep Aqueous Phase Sparge->Conc Cryst Crystallization: Cool to 4°C Add Acetone if needed Conc->Cryst Filter Isolation: Filter & Wash (Acetone) Cryst->Filter

Figure 2: Operational workflow for the synthesis and isolation of the guanidine sulfate salt.

Analytical Validation

To confirm the identity of 1-amidinyl-4-(2-pyridyl)piperazine sulfate :

  • 1H NMR (D2O or DMSO-d6):

    • Look for the disappearance of the piperazine NH signal.

    • Diagnostic Signal: The piperazine ring protons will shift downfield slightly due to the electron-withdrawing nature of the guanidine cation.

    • Pyridine Protons: 4 aromatic protons (multiplets around 6.6 - 8.2 ppm).

    • Guanidine NH: If using DMSO-d6, broad exchangeable protons around 7.0-7.5 ppm.

  • Mass Spectrometry (ESI+):

    • Target Mass: 206.13 m/z [M+H]+ (Calculated for C10H15N5).

    • Note: You will see the mass of the cation. The sulfate counterion (97 m/z) is usually visible in negative mode.

  • Melting Point:

    • Guanidinium sulfates typically have high melting points (>200°C) and may decompose upon melting.

Troubleshooting & Optimization

IssueProbable CauseSolution
Strong Smell in Lab Leak in system or exhausted trapCheck grease joints immediately. Refresh bleach trap.
No Precipitation Product too soluble in waterRemove all water via lyophilization (freeze-drying) to get a crude solid, then recrystallize from MeOH/Ether.
Low Yield Incomplete conversionExtend reflux time. Ensure S-methylisothiourea is not old (it hydrolyzes to urea over years).
Product is an Oil Impurities preventing lattice formationTriturate the oil with diethyl ether or acetone. Scratch the flask glass to induce nucleation.

References

  • Rathke, B. "Über die Einwirkung von Methyljodid auf Thioharnstoff." Berichte der deutschen chemischen Gesellschaft, vol. 14, no. 2, 1881, pp. 1774-1780. (Foundational chemistry of S-methylisothiourea).
  • Katritzky, A. R., et al. "Recent developments in guanylating agents." Arkivoc, vol. 2005, no. 4, 2005, pp. 49-87. Link

  • Organic Chemistry Portal. "Guanidine Synthesis." (General overview of guanylation methodologies). Link

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, vol. 57, no. 8, 1992, pp. 2497–2502. (Comparative reagent reference). Link

  • Safety Data Sheet (SDS). "Methanethiol." PubChem, National Center for Biotechnology Information. Link

Sources

Application Note: Using 4-Pyridin-2-ylpiperazine-1-carboximidamide as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the development of bioactive peptides and small-molecule drugs, the Arginine (Arg) residue is critical for molecular recognition due to its ability to form bidentate hydrogen bonds and electrostatic interactions via its guanidinium side chain.[1] However, native Arginine residues suffer from poor oral bioavailability and rapid enzymatic cleavage by serum proteases (trypsin-like activity).

4-Pyridin-2-ylpiperazine-1-carboximidamide represents a high-value Arginine Bioisostere . By constraining the guanidine moiety within a piperazine ring linked to a pyridine, this building block offers three distinct advantages over native Arginine:

  • Conformational Restriction: The piperazine ring reduces entropic penalties upon binding.

  • Proteolytic Stability: The non-peptidic backbone resists tryptic cleavage.

  • Pharmacokinetic Modulation: The pyridine ring allows for

    
     stacking interactions and modulates lipophilicity (LogP) compared to the highly polar alkyl chain of Arginine.
    

This guide details the synthesis, purification, and application of this moiety as a terminal "capping" building block in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Physicochemical Profile & Rationale

Before synthesis, it is critical to understand the properties that drive the utility of this building block.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~205.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Basicity (pKa) ~13.0 (Guanidine)Maintains positive charge at physiological pH, mimicking Arg.
LogP ~0.5 - 1.2 (Est.)More lipophilic than native Arg side chain (LogP ~ -4.2), improving membrane permeability.
H-Bond Donors 4 (Guanidine)Critical for interaction with Asp/Glu residues in receptor pockets (e.g., GPCRs, Proteases).
Rigidity High (Piperazine chair)Reduces entropic loss during ligand-protein binding events.

Protocol A: Synthesis of the Building Block

Objective: Synthesize 4-Pyridin-2-ylpiperazine-1-carboximidamide from commercially available precursors.

Mechanism of Action (Chemical)

The synthesis relies on the electrophilic guanylation of the secondary amine in 1-(2-Pyridyl)piperazine. We utilize 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent.[2][3][4][5] This reagent is superior to S-methylisothiourea due to faster reaction kinetics and the formation of a volatile byproduct (pyrazole) rather than malodorous mercaptans.

Reagents & Materials
  • Precursor: 1-(2-Pyridyl)piperazine (1.0 eq) [CAS: 34803-66-2]

  • Reagent: 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq) [CAS: 4023-02-3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) or Acetonitrile (ACN)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Pyridyl)piperazine (10 mmol, 1.63 g) in anhydrous DMF (20 mL).

  • Activation: Add DIPEA (20 mmol, 3.5 mL) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the piperazine salt (if used).

  • Guanylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol, 1.54 g) in a single portion.

  • Reaction: Flush the flask with Nitrogen (

    
    ), seal, and stir at RT for 16 hours .
    
    • Note: If reaction is sluggish (monitored by TLC/LCMS), heat to 40°C.

  • Work-up (Precipitation Method):

    • Pour the reaction mixture into diethyl ether (200 mL) under vigorous stirring. The guanidinium salt often precipitates as an oil or solid.

    • Decant the ether (removes DIPEA and pyrazole).

    • Wash the residue twice with fresh ether.

  • Purification (HPLC):

    • Dissolve the crude residue in Water/Acetonitrile (95:5) + 0.1% TFA.

    • Purify via Preparative HPLC (C18 Column).

    • Gradient: 0% to 30% B (ACN + 0.1% TFA) over 20 min. The highly polar guanidine elutes early.

  • Lyophilization: Freeze-dry the collected fractions to obtain the product as a Trifluoroacetate (TFA) salt .

Validation Criteria (QC)
  • ESI-MS: Observed

    
     Da.
    
  • 1H NMR (D2O): Distinct signals for the pyridine ring (4 protons, aromatic region 6.8–8.2 ppm) and the piperazine ring (8 protons, two multiplets at ~3.6–4.0 ppm).

Protocol B: Application in Peptidomimetic Design

Context: This building block is rarely used "as is" but is usually the N-terminal cap of a peptide or a specific motif in a small molecule inhibitor (e.g., Thrombin or Factor Xa inhibitors).

Scenario: You are designing a protease inhibitor where the P1 residue (Arginine) needs to be replaced to prevent cleavage.

Workflow Diagram

Peptidomimetic_Design Start Target: Arg-Rich Peptide Analysis Identify P1 Arg Residue Start->Analysis Design Design Strategy: Replace P1 with Pyridyl-Piperazine Analysis->Design Bioisostere Selection Synthesis Synthesis: Coupling to Scaffold Design->Synthesis Chemical Ligation Validation Assay: Protease Stability & Binding Affinity Synthesis->Validation

Caption: Workflow for replacing native Arginine with the Pyridyl-Piperazine mimetic in drug design.

Integration Strategy

Since the guanidine group is already formed in the building block described in Protocol A, it cannot be easily coupled onto a peptide chain using standard carboxyl-amine chemistry (it lacks a carboxylic acid).

Correct Approach: Use the Precursor (1-(2-Pyridyl)piperazine) first, couple it to the scaffold, and then guanylate, OR use a linker.

Method: Reductive Amination (Linker Strategy) To attach this "Arg-Mimic" to a peptide backbone:

  • Scaffold Prep: Synthesize your peptide backbone with a C-terminal Aldehyde or use a linker with an alkyl halide.

  • Coupling: React 1-(2-Pyridyl)piperazine (unguanilylated) with the scaffold.

    • Conditions: NaBH(OAc)3, DCE, RT (Reductive Amination).

  • Post-Ligation Guanylation: Once the piperazine is attached to the scaffold, perform the guanylation (Protocol A) on the other nitrogen of the piperazine?

    • Correction: 1-(2-Pyridyl)piperazine has one pyridine nitrogen and two piperazine nitrogens. Wait—Structure check.

    • Structural Correction: In 1-(2-Pyridyl)piperazine, one N is attached to Pyridine. The other N is secondary (NH).

    • Implication: If you guanylate the NH (as in Protocol A), the molecule is "capped" and has no attachment point.

    • Therefore: The molecule 4-Pyridin-2-ylpiperazine-1-carboximidamide is a Terminal Ligand . It is used as a competitive inhibitor itself or as a fragment.

If you need to attach this motif to a drug: You must use a substituted pyridine (e.g., 6-chloro-2-pyridyl) or modify the pyridine ring to have a handle (carboxylic acid or amine) before reacting with piperazine.

Critical Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Guanylation) Moisture in solvent/reagent.1H-pyrazole-1-carboxamidine is hygroscopic. Dry reagents under vacuum; use anhydrous DMF.
Product is Oily Residual solvent/DIPEA.Triturate with diethyl ether or hexane. Lyophilize from water/acetonitrile.
Multiple Spots on TLC Incomplete conversion or Bis-guanylation (impossible here).The reagent (pyrazole-carboxamidine) can show up on TLC. Use Ninhydrin stain (Amine) or Dragendorff (Alkaloid).
Safety Hazard Corrosive/Irritant.[6]Guanidines are caustic. Wear gloves/goggles. Pyrazole byproduct is toxic; ensure good ventilation.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.

  • Meyer, S. C., et al. (2016). Analysis of the Structural Determinants of Protease Inhibition by Peptidomimetic Guanidines. ACS Medicinal Chemistry Letters. Note: Validates the use of rigid guanidine mimetics for stability.
  • PubChem Compound Summary. 1-(2-Pyridyl)piperazine (Precursor).[6]

    • [6]

  • Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined and conformationally constrained arginine and lysine precursors. Journal of Peptide Science.

Sources

Application Notes and Protocols for the Synthesis and Analysis of Piperazine Carboximidamide Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-1-carboximidamide, a guanidine-containing heterocyclic compound, and its salts are of significant interest in medicinal chemistry and drug development.[1] The incorporation of the guanidinium group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets. The sulfate salt of piperazine carboximidamide offers potential advantages in terms of stability, solubility, and ease of handling, making it a desirable form for pharmaceutical applications.

This document provides a comprehensive guide to the synthesis and characterization of piperazine carboximidamide sulfate. It is designed to equip researchers with the necessary knowledge to produce this compound with high purity and to verify its identity and quality through robust analytical methods. The protocols described herein are based on established principles of organic synthesis and analytical chemistry.

Synthesis of Piperazine Carboximidamide Sulfate

The formation of piperazine carboximidamide sulfate is a two-step process: first, the synthesis of the piperazine carboximidamide free base, followed by its conversion to the sulfate salt.

Part 1: Synthesis of Piperazine Carboximidamide (Free Base)

The most common and straightforward method for the synthesis of piperazine carboximidamide is through the guanylation of piperazine using cyanamide.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic addition of one of the secondary amine nitrogens of piperazine to the carbon atom of cyanamide. This is followed by a proton transfer to yield the stable carboximidamide product.

Reaction Mechanism cluster_reactants Reactants cluster_product Product Piperazine Piperazine Nucleophilic_Attack Intermediate Piperazine->Nucleophilic_Attack Nucleophilic Attack Cyanamide Cyanamide Cyanamide->Nucleophilic_Attack Product Piperazine Carboximidamide Nucleophilic_Attack->Product Proton Transfer Sulfate Salt Formation cluster_reactants Reactants cluster_product Product FreeBase Piperazine Carboximidamide (Free Base) Protonation Acid-Base Reaction FreeBase->Protonation SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Protonation SulfateSalt Piperazine Carboximidamide Sulfate Protonation->SulfateSalt Salt Formation & Precipitation

Sources

Precision Handling and Validation of Hygroscopic Guanidinium Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Guanidinium sulfate (CAS 594-14-9) is a potent chaotropic agent utilized in protein denaturation, RNA isolation, and organic synthesis. Unlike its chloride counterpart, the sulfate salt presents unique handling challenges due to its specific hygroscopic nature and lower solubility profile. Improper handling leads to moisture uptake, resulting in stoichiometric errors that can compromise thermodynamic stability assays and synthetic yields. This guide details a rigorous "Weighing by Difference" protocol and a self-validating density-check system to ensure experimental reproducibility.

The Core Challenge: Hygroscopic Drift

In precision biochemistry, the accuracy of a molar solution is paramount. Guanidinium salts are hygroscopic; they spontaneously adsorb water vapor from the atmosphere.

The Error Mechanism: When weighing a hygroscopic salt on an open balance pan:

  • Mass Inflation: The balance reads the sum of the salt plus the rapidly accumulating atmospheric water.

  • Concentration Deficit: If you target 10.00g of salt but 0.20g is adsorbed water, you have effectively added only 9.80g of active reagent.

  • Result: The final molarity is lower than calculated, shifting the midpoint of protein unfolding transitions (

    
    ) and invalidating thermodynamic data.
    
Material Properties Table[1]
PropertyValueNotes
Chemical Formula

Often denoted as Guanidine Sulfate (2:[1][2][3]1) or (1:1) depending on protonation.
Molecular Weight ~216.22 g/mol Note: Verify specific lot COA as hydration states vary.
CAS Number 594-14-9
Physical State White Crystalline PowderProne to clumping.[1][4]
Solubility Soluble in waterLess soluble than Guanidine HCl.[1][5] Endothermic dissolution.
Density (Solid) ~1.55 g/cm³
Hazards Irritant (H315, H319), Harmful (H302)PPE Required: Nitrile gloves, safety goggles, lab coat.

Protocol: Storage and Pre-Treatment

Objective: To normalize the hydration state of the bulk material before weighing.

  • Desiccation: Upon receipt, store the Guanidinium Sulfate container inside a desiccator cabinet maintained at <20% relative humidity. Use active silica gel or

    
     (Drierite) with a moisture indicator.
    
  • Bulk Drying (Optional but Recommended): If the salt appears clumped:

    • Transfer the salt to a wide-mouth glass weighing bottle.

    • Dry in a vacuum oven at 60°C for 4 hours.

    • Cool to room temperature inside a desiccator before sealing.

Protocol: Weighing by Difference

Objective: To eliminate error caused by moisture uptake during the weighing process.[6][7]

Why this works: Conventional weighing (taring a boat and adding powder) is flawed because the mass increases while you are dispensing. Weighing by difference measures the mass loss from a closed container, which is immune to atmospheric drift during the transfer.

Step-by-Step Methodology
  • Preparation: Place the dried Guanidinium Sulfate in a glass weighing bottle with a ground-glass stopper.

  • Initial Weighing (

    
    ): 
    
    • Place the closed weighing bottle on the analytical balance.

    • Record the exact mass to 0.1 mg.[8]

  • Transfer:

    • Remove the bottle from the balance.

    • Open the stopper and quickly transfer an estimated amount of salt into your receiving vessel (volumetric flask or beaker).

    • Crucial: Do not use a spatula that re-enters the bottle if possible; pouring is preferred to avoid cross-contamination or moisture introduction.

    • Immediately replace the stopper.

  • Final Weighing (

    
    ): 
    
    • Place the closed bottle back on the balance.

    • Record the mass.[7][8]

  • Calculation:

    
    
    

Note: If the mass transferred is insufficient, repeat steps 2-5. Do not simply "top up" an open boat.

Workflow Visualization

WeighingProtocol Start Start: Desiccated Stock Bottle Weigh1 Step 1: Weigh Closed Bottle (M_start) Start->Weigh1 Transfer Step 2: Transfer Salt to Reaction Vessel Weigh1->Transfer Open briefly Weigh2 Step 3: Re-weigh Closed Bottle (M_end) Transfer->Weigh2 Close immediately Calc Calculate Mass: (M_start - M_end) Weigh2->Calc Calc->Transfer If mass < target

Figure 1: The "Weighing by Difference" workflow minimizes exposure of the bulk salt to atmospheric moisture.

Protocol: Solution Preparation and Validation

Objective: To prepare a precise stock solution (e.g., 6M) and validate its concentration.

Guanidinium sulfate dissolution is endothermic (absorbs heat). The solution volume will change significantly as it warms back to room temperature.

Preparation Steps[5][8][10][11][12]
  • Gravimetric Solvent Addition: For highest accuracy, prepare solutions by weight (molality) rather than volume, then convert to molarity using density.

    • Example: To make 6M solution, add the weighed salt to a beaker.

    • Add deionized water to ~85% of the final target volume.

  • Dissolution:

    • Stir magnetically.

    • Warning: The beaker will get cold. You may need to gently warm it (water bath at 25°C) to speed up dissolution.

  • Equilibration: Allow the solution to reach exactly 20°C or 25°C (standard lab temp).

  • Final Volume: Adjust to the final mark using a volumetric flask, or add water by weight if using the gravimetric method.

The Self-Validating System (Quality Control)

Do not assume your solution is 6.00M just because you weighed it. You must validate it.

Method: Refractive Index (RI) or Density Check Since specific RI tables for Guanidinium Sulfate are less common than for the Chloride salt, you must generate a Standard Curve for your lab (a one-time setup).

  • Create Standards: Prepare 1M, 2M, 4M, and Saturation standards using the rigorous "Weighing by Difference" method.

  • Measure: Use a refractometer or an oscillating U-tube density meter to measure these standards.

  • Plot: Create a linear regression (

    
    ) of Molarity vs. Refractive Index.
    
  • Validate: Every time you make a fresh stock, measure its RI. If it deviates >1% from your curve, discard and remake.

Validation Logic Diagram

ValidationLoop Prep Prepare Stock Solution Equilibrate Equilibrate to 25°C Prep->Equilibrate Measure Measure Refractive Index (or Density) Equilibrate->Measure Compare Compare to Standard Curve Measure->Compare Pass PASS: Proceed to Assay Compare->Pass Deviation < 1% Fail FAIL: Recalculate or Discard Compare->Fail Deviation > 1% Fail->Prep Remake

Figure 2: Quality Control loop ensuring reagent consistency before use in sensitive assays.

Safety and Disposal

  • PPE: Guanidinium sulfate is a skin and eye irritant.[9][10][11] Standard nitrile gloves are sufficient.

  • Incompatibility: Avoid contact with strong oxidizers (e.g., nitrates, perchlorates) as this can create explosive mixtures.

  • Disposal: Dilute with excess water and flush down the drain if local regulations permit for small quantities (it is nitrogen-rich). For large quantities, dispose of as solid chemical waste.

References

  • National Institute of Standards and Technology (NIST). Guanidine sulfate - IR Spectrum & Properties. NIST Chemistry WebBook. [Link]

  • Krivacic, J. R., & Urry, D. W. (1971). Ultraviolet refractive indices of aqueous solutions of urea and guanidine hydrochloride.[12][13] Analytical Chemistry, 43(11), 1508–1510.[12] [Link](Foundational text on RI validation for guanidinium salts).

Sources

Troubleshooting & Optimization

Solving solubility issues of carboximidamide sulfates in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Barriers in Organic Solvents

Welcome to the Technical Support Hub

Status: Operational Ticket: #SOL-AMID-001 Subject: Carboximidamide (Amidine) Sulfate Solubility Assigned Specialist: Senior Application Scientist[1]

You are likely here because you are facing a common but frustrating paradox in synthetic chemistry: Carboximidamide sulfates are excellent for storage stability but terrible for organic reactivity.

While sulfate salts stabilize the sensitive amidine moiety against hydrolysis, their high lattice energy and ionic character render them virtually insoluble in standard organic reaction solvents (DCM, THF, Toluene, EtOAc). This guide provides field-proven protocols to solubilize these salts without compromising the integrity of the amidine group.

Module 1: The Core Conflict (Mechanistic Insight)

Before attempting a fix, understand the thermodynamic barrier.

  • The Problem: Carboximidamides (

    
    ) are strong bases (
    
    
    
    ).[1] When paired with a sulfate ion (
    
    
    ), they form a salt with extremely high Lattice Energy .[1]
  • Why Organic Solvents Fail: The sulfate anion is divalent and hard (high charge density). To dissolve this salt, the solvent must overcome the lattice energy. Non-polar or moderately polar solvents (DCM, THF) lack the dielectric constant to shield these charges or the hydrogen-bonding capability to solvate the sulfate anion effectively.

The Solution Hierarchy:

  • Disrupt the Lattice: Use high-dielectric co-solvents.[1]

  • Exchange the Anion: Swap the "hard" sulfate for a "soft" lipophilic anion.

  • Remove the Anion: Free-base the amidine (with caution).

Module 2: Troubleshooting & Protocols

Issue A: "I need to run a reaction in anhydrous DCM/THF, but the salt is a brick."

Diagnosis: You cannot force a sulfate salt into DCM.[1] You must perform an in situ modification.[1]

Strategy 1: The "In Situ" Free-Base (Recommended)

Instead of isolating the unstable free base, neutralize the salt directly in the reaction vessel immediately prior to adding your electrophile.

Protocol:

  • Suspend: Place your carboximidamide sulfate in the reaction solvent (e.g., THF). It will remain a suspension.[1]

  • Deprotonate: Add 2.0 - 2.2 equivalents of a strong, non-nucleophilic base.[1]

    • Best Option: Potassium tert-butoxide (

      
      ) or Sodium Methoxide (
      
      
      
      ).[1]
    • Avoid: Triethylamine (

      
      ) is often too weak (
      
      
      
      ) to fully deprotonate an amidine (
      
      
      ) efficiently, leading to sluggish equilibrium.[1]
  • Activate: Stir for 15–30 minutes. You may see the suspension change character (sulfate salts precipitate out, free amidine dissolves).

  • React: Add your electrophile immediately.

Visualizing the Workflow:

G Start Amidine Sulfate (Solid Suspension) Base Add KOtBu (2.2 eq) Start->Base Suspended in THF Inter Free Amidine (In Solution) Base->Inter Deprotonation Waste K2SO4 (Precipitate) Base->Waste Salt Metathesis Prod Reaction Product Inter->Prod + Electrophile

Caption: Figure 1. In situ liberation of the reactive amidine species using a strong alkoxide base.

Issue B: "I need to extract my product, but the amidine stays in the water layer."

Diagnosis: Sulfate salts are highly hydrophilic.[1] If your product is still a salt, it will refuse to partition into the organic layer during workup.

Strategy 2: The "Counter-Ion Swap" (Metathesis)

If you must keep the amidine protonated (to prevent degradation), swap the sulfate for a lipophilic anion.

Protocol:

  • Dissolve: Dissolve the sulfate salt in the minimum amount of water.

  • Add Lipophilic Salt: Add a saturated aqueous solution of Sodium Tetrafluoroborate (

    
    ) , Sodium Perchlorate (
    
    
    
    )
    , or Sodium Hexafluorophosphate (
    
    
    )
    .[1]
    • Note:

      
       is generally the safest and cheapest option.
      
  • Extract: The amidine-

    
     salt is significantly more lipophilic.[1] Extract with DCM or EtOAc.[1]
    
  • Dry: Dry the organic layer over

    
     and evaporate.
    
Data Comparison: Anion Lipophilicity
Anion TypeExampleOrganic SolubilityLattice EnergyRecommended For
Hard/Hydrophilic Sulfate (

), Chloride (

)
Very LowHighStorage / Stability
Soft/Lipophilic Triflate (

),

,

HighLowExtraction / Catalysis
Organic Acetate, BenzoateModerateModerateHPLC / Purification
Issue C: "I need an NMR spectrum, but it precipitates in ."

Diagnosis:


 is too non-polar.[1]

Solution:

  • The "TFA Trick": Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic acid) to the

    
     suspension.[1]
    
    • Mechanism:[1][2][3][4] This breaks the sulfate lattice and forms the highly soluble trifluoroacetate salt in situ.

  • Solvent Switch: Use DMSO-d6 or Methanol-d4 (

    
    ).[1] These are the only standard NMR solvents capable of solvating the sulfate anion effectively.
    

Module 3: Advanced Decision Matrix

Use this logic flow to determine the correct solvent system for your specific experimental stage.

DecisionTree Start Start: Amidine Sulfate Solubility Issue Goal What is your goal? Start->Goal Reaction Run a Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purification Extraction/Workup Goal->Purification Sens Is the Free Base Stable? Reaction->Sens Solv Use DMSO-d6 or CD3OD Analysis->Solv SaltType Keep as Salt? Purification->SaltType YesStable Free Base Isolation (NaOH/DCM extraction) Sens->YesStable Yes NoStable In-Situ Deprotonation (Use KOtBu in THF) Sens->NoStable No (Hydrolysis Risk) Swap Anion Exchange (Switch to BF4/PF6) SaltType->Swap Yes Free Neutralize to Free Base (pH > 12) SaltType->Free No

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][5] (2011).[1][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][5] (The authoritative text on salt selection and solubility profiles). [1]

  • PubChem. (n.d.).[1] Benzamidine (Compound Summary). National Library of Medicine.[1] (Provides pKa data confirming basicity of the amidine group).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Discusses the impact of counter-ions like sulfate vs. chloride on solubility).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5] (Foundational text on solvation energy and lattice disruption). [1]

Sources

Stability of 4-Pyridin-2-ylpiperazine-1-carboximidamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Pyridin-2-ylpiperazine-1-carboximidamide

A Guide to Ensuring Aqueous Stability in Experimental Settings

Welcome to the technical support guide for 4-Pyridin-2-ylpiperazine-1-carboximidamide. As Senior Application Scientists, we understand that compound stability is paramount for the accuracy and reproducibility of your research. This document provides in-depth, field-proven insights into the potential stability challenges of this molecule in aqueous solutions, offering structured FAQs and troubleshooting protocols to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with 4-Pyridin-2-ylpiperazine-1-carboximidamide and related structures.

Q1: I've observed a progressive loss of activity or inconsistent results in my biological assays. Could my compound be degrading in the aqueous assay buffer?

A1: Yes, inconsistent results are a classic indicator of compound degradation.[1] 4-Pyridin-2-ylpiperazine-1-carboximidamide possesses several functional groups susceptible to degradation in aqueous media, primarily through hydrolysis and oxidation.

  • Causality:

    • Hydrolysis: The carboximidamide (guanidine) group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave it from the piperazine ring. The piperazine ring itself can also be a site for hydrolytic degradation, though this is generally less common under typical experimental conditions.

    • Oxidation: The nitrogen atoms, particularly in the pyridine and piperazine rings, are potential sites for oxidation, which can lead to the formation of N-oxides.[2] This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

  • Immediate Recommendation: Always use freshly prepared solutions for your experiments whenever possible.[1] If storage is unavoidable, prepare concentrated stock solutions in an anhydrous solvent like DMSO, and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: My compound, which is a hydrochloride salt, precipitates when I dilute my stock solution into a neutral pH buffer. What is causing this and how can I fix it?

A2: This is a common solubility issue related to the pH-dependent nature of the molecule.

  • Causality: 4-Pyridin-2-ylpiperazine-1-carboximidamide is a basic compound with multiple nitrogen atoms that can be protonated.[3] It is often supplied as a hydrochloride or sulfate salt to enhance its aqueous solubility.[4][5] When you dilute this acidic salt solution into a neutral or basic buffer, the protonated, more soluble form of the molecule converts to the neutral, less soluble free base form, causing it to precipitate.

  • Troubleshooting & Optimization:

    • Adjust pH: If your experimental assay allows, try lowering the pH of your final aqueous solution to a more acidic value to maintain the compound in its protonated, soluble state.[4]

    • Use Co-solvents: Ensure your final assay concentration of the stock solvent (like DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on your biological system.[4]

    • Salt Screening: While you may have the hydrochloride salt, other salt forms (e.g., mesylate, citrate) might offer a different solubility and stability profile.[4]

Q3: What are the primary factors that influence the degradation rate of this compound in solution?

A3: The stability of piperazine-containing drugs is primarily influenced by pH, temperature, and light.[1]

  • pH: The stability of piperazine derivatives is highly dependent on the solution's pH.[1] Extreme pH values (both acidic and basic) can catalyze hydrolysis. A comprehensive pH-stability profile is the most effective way to determine the optimal pH for maximum stability.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6] Studies on piperazine have shown that thermal degradation is a significant factor, with reaction rates increasing with temperature.[6][7] Therefore, solutions should be kept cool and stored at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

  • Light (Photostability): The pyridine ring and other aromatic systems can absorb UV light, leading to photodegradation. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil. Confirmatory photostability studies should follow established guidelines like ICH Q1B.[8][9][10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for identifying stability issues and developing robust analytical methods.

Guide 1: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This process is fundamental for developing a stability-indicating analytical method.[8][10]

Objective: To deliberately degrade the compound under various stress conditions to understand its degradation pathways.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Prep Prepare solutions of 4-Pyridin-2-ylpiperazine-1-carboximidamide in inert, transparent containers Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo Expose to Control Prepare Dark/Unstressed Control (Stored at optimal conditions) Analysis Analyze all samples at time points (e.g., 0, 4, 8, 24h) using HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Evaluation Evaluate Results: - Compare stressed vs. control - Identify degradants - Assess peak purity Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C). Withdraw, neutralize, and dilute samples at appropriate time points for analysis.[1]

  • Base Hydrolysis: Repeat the process using 0.1 M NaOH.[1]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂) and store it at room temperature.[2]

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[9]

Guide 2: Troubleshooting a Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from all potential degradation products.

Objective: To achieve baseline separation of 4-Pyridin-2-ylpiperazine-1-carboximidamide from its process impurities and degradation products.

Troubleshooting Workflow: HPLC Method Development

HPLC_Troubleshooting Start Poor Separation or Peak Tailing Observed Col_Select Change Column Selectivity (e.g., C18 → Phenyl or Cyano) Start->Col_Select MP_pH Adjust Mobile Phase pH (Impacts ionization of basic nitrogens) Col_Select->MP_pH If no improvement Success Separation Achieved Col_Select->Success MP_Org Vary Organic Modifier (Acetonitrile vs. Methanol) MP_pH->MP_Org If no improvement MP_pH->Success Additives Use Mobile Phase Additives (e.g., Triethylamine to reduce tailing) MP_Org->Additives If peak tailing persists MP_Org->Success Gradient Implement Gradient Elution (For complex mixtures) Additives->Gradient If co-elution occurs Additives->Success Gradient->Success

Caption: Logical steps for HPLC method optimization.

  • Column Selection: While a C18 column is a common starting point, the polar nature of this molecule may require different selectivity. Consider trying a Phenyl or Cyano stationary phase to achieve better separation from polar degradants.[1]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter.[1] Since the compound is basic, adjusting the pH of the aqueous portion of the mobile phase (e.g., with formic acid or ammonium acetate) will alter its degree of ionization and dramatically impact retention time and peak shape.

  • Additives: For basic compounds that exhibit peak tailing due to interaction with residual silanols on the silica support, adding a small amount of an amine modifier like triethylamine to the mobile phase can significantly improve peak symmetry.[1]

Summary of Expected Stability Profile

This table synthesizes the likely stability characteristics of 4-Pyridin-2-ylpiperazine-1-carboximidamide based on the chemistry of its functional groups.

Stress ConditionExpected StabilityRationale & Potential Degradation Products
Acidic (pH < 4) Susceptible Protonation of nitrogen atoms increases solubility, but strong acid can catalyze hydrolysis of the carboximidamide group.
Neutral (pH 6-8) Likely More Stable Hydrolysis is generally slower at neutral pH. Solubility of the free base may be limited.[2]
Basic (pH > 9) Susceptible Base-catalyzed hydrolysis of the carboximidamide group. The compound will be in its less soluble free base form.[2]
Oxidative (H₂O₂) Susceptible Nitrogen atoms in the pyridine and piperazine rings are potential sites for oxidation, leading to the formation of N-oxides.[2]
Thermal (Heat) Susceptible Piperazine and its derivatives can undergo thermal degradation, especially at elevated temperatures.[6][7]
Photolytic (UV/Vis Light) Susceptible The pyridine ring is a chromophore that can absorb light, potentially leading to photodegradation.[8]

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Piperazine. Wikipedia.
  • Nielsen, P., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
  • ATSDR. (2020). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride 97.00%. AChemBlock.
  • Analytical Methods for the Simultaneous Detection of Piperazines. Royal Society of Chemistry. (2010).
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
  • Li, J., & Wang, D. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate.
  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.
  • Chen, X., et al. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. ChemRxiv.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1996).
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • The Spotlight on Photostability. StabilityHub. (2024).
  • Photostability Testing. R.D. Laboratories.
  • Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. (1998).
  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. (2019).
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. (1975).
  • 2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid. BLDpharm.
  • 4-(Pyridin-2-yl)piperazine-1-carboximidamide sulfate. MilliporeSigma.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation of Pyridyl-Piperazine Guanidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Pyridyl-Piperazine Guanidines Content Type: Publish Comparison Guide

Executive Summary

Pyridyl-Piperazine Guanidines (PPGs) represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in GPCR antagonists (e.g., NPY Y5, Urotensin-II) and kinase inhibitors. Their structural complexity—combining a highly basic guanidine moiety, a flexible piperazine linker, and an aromatic pyridine ring—presents unique challenges for mass spectrometry (MS) characterization.

This guide compares the fragmentation performance of PPGs using Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) .[1] It further contrasts the PPG scaffold with its Phenyl-Piperazine Guanidine analogs to highlight diagnostic ion specificity.[1]

Key Finding: While CID is sufficient for precursor identification, HCD is the superior modality for structural elucidation of PPGs. HCD overcomes the "guanidine proton sequestration" effect, yielding rich diagnostic ions (e.g., the pyridyl-piperazine reporter at m/z 162) that are often lost in the low-mass cutoff of ion trap CID.

Mechanistic Insight: The Proton Sequestration Challenge

To optimize MS parameters, one must understand the gas-phase ion chemistry of PPGs.

The Mobile Proton Model & Guanidine Basicity

The guanidine group is highly basic (pKa ~13.6). In the gas phase, the ionizing proton is tightly sequestered at the guanidine terminus.

  • CID Limitation: In traditional Trap-CID, the energy is often insufficient to mobilize this proton to the piperazine or pyridine rings to initiate charge-directed cleavage.[1] This results in spectra dominated by neutral losses (e.g., Ammonia, -17 Da) with few structural fragments.[1]

  • HCD Advantage: Beam-type HCD provides higher activation energy, forcing proton migration and shattering the piperazine ring to reveal the diagnostic pyridyl moiety.

Fragmentation Pathway Visualization

The following diagram illustrates the competing fragmentation pathways driven by proton mobility.

PPG_Fragmentation Precursor Precursor [M+H]+ (Proton on Guanidine) Intermediate H-Shift to Piperazine N Precursor->Intermediate High Energy (HCD) Loss_NH3 Neutral Loss: NH3 [M+H-17]+ Precursor->Loss_NH3 Low Energy (CID) Cleavage_A Guanidine-Piperazine Bond Cleavage Intermediate->Cleavage_A Cleavage_B Piperazine Ring Opening Intermediate->Cleavage_B Frag_Pyridyl Pyridyl-Piperazine Ion (m/z ~162) Cleavage_A->Frag_Pyridyl Frag_Guanidine Guanidine Fragment (m/z 60) Cleavage_A->Frag_Guanidine

Figure 1: Mechanistic pathway of PPG fragmentation.[1] Low energy favors ammonia loss; high energy (HCD) drives backbone cleavage.

Comparative Performance Analysis

Technique Comparison: Trap CID vs. Beam HCD

The choice of fragmentation mode drastically alters the spectral information content.

FeatureTrap CID (Resonance Excitation)HCD (Beam-Type CID)Performance Verdict
Energy Regime Low (eV scale), resonant accumulationHigh (tens of eV), rapid collisionHCD allows access to high-energy channels.[1]
Low Mass Cutoff Yes (typically 1/3 of precursor m/z)No (detects ions down to m/z 50)HCD is essential for seeing the m/z 79 (Pyridine) and m/z 162 fragments.
Spectrum Type Neutral loss dominant (

)
Rich structural fragments (a/b/y type)HCD provides fingerprinting data.[1]
Quantitation Good for SRM (Triple Quad)Superior for HRMS (Orbitrap/Q-TOF)HCD preferred for untargeted ID.[1]
Scaffold Comparison: Pyridyl vs. Phenyl Analogs

Replacing the Pyridine ring with a Phenyl ring changes the charge distribution.

  • Pyridyl-Piperazine: The pyridine nitrogen (pKa ~5.[1]2) acts as a secondary proton acceptor.[1] This facilitates "charge-remote" fragmentation and stabilizes the m/z 162 ion (

    
    ).[1]
    
  • Phenyl-Piperazine: Lacks the basic aromatic nitrogen.[1] Fragmentation is driven solely by the piperazine nitrogens, often yielding a less intense diagnostic ion at m/z 161 (

    
    ) and more extensive non-specific shattering.
    

Experimental Protocols

Sample Preparation

To ensure reproducible fragmentation, salt removal is critical as adducts (Na+, K+) suppress proton-driven fragmentation.[1]

  • Dissolution: Dissolve 1 mg of PPG analyte in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Dilution: Dilute to 1 µM working concentration.

  • Direct Infusion: For optimization, infuse at 5 µL/min into the ESI source.

MS/MS Acquisition Parameters (Orbitrap Exploris / Q-Exactive)
  • Ionization: ESI Positive Mode (+3.5 kV).

  • Capillary Temp: 320°C.[1]

  • Resolution: 17,500 (sufficient for fragment ID).[1]

  • Isolation Window: 1.5 m/z.

  • Normalized Collision Energy (NCE):

    • Stepped NCE: 20, 40, 60 (Recommended). This captures the labile ammonia loss (at 20) and the skeletal cleavage (at 60) in a single spectrum.

Data Presentation: Diagnostic Ions

The following table summarizes the key diagnostic ions observed for a model PPG compound (MW 300).

Fragment Ion Identitym/z (Theoretical)OriginDiagnostic Utility
Precursor 301.18

Molecular Weight confirmation.[1]
Ammonia Loss 284.15

Characteristic of Guanidines.[1] Dominant in low-energy CID.[1]
Guanidine Core 60.05

Confirms presence of Guanidine. Only visible in HCD (no cutoff).[1]
Pyridyl-Piperazine 162.10

Primary Diagnostic Ion. Confirms the Pyridyl-Piperazine scaffold.[1]
Pyridyl Ring 79.04

Confirms Pyridine substitution.[1]
Piperazine Cleavage 120.08

Cross-ring cleavage fragment.[1]
Method Selection Workflow

Use this logic flow to select the correct MS method for your study goals.

Method_Selection Goal Study Goal Quant Quantitation (Targeted) Goal->Quant ID Structural ID / Met ID Goal->ID SRM Triple Quad (SRM) Transition: Parent -> 162 Quant->SRM HRMS Orbitrap / Q-TOF ID->HRMS Frag_Choice Fragmentation Mode? HRMS->Frag_Choice HCD HCD (Stepped NCE 20-60) *Recommended* Frag_Choice->HCD CID CID (Trap) *Avoid due to cutoff* Frag_Choice->CID

Figure 2: Decision tree for MS method selection. HCD is the recommended default for structural characterization.

References

  • Zhu, N., et al. (2021).[1][2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 2[1]

  • NIST Chemistry WebBook. "1-(2-Pyridyl)piperazine Mass Spectrum."[1] National Institute of Standards and Technology.[1] 1[1]

  • Prasain, J. (2010).[1][3] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. 3

  • Olsen, J.V., et al. (2007).[1] "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods (Contextual grounding for HCD mechanism).

  • PubChem. "1-(2-Pyridyl)piperazine Compound Summary."[1] National Library of Medicine.[1] 4[1]

Sources

A Tale of Two Bioisosteres: A Comparative Guide to Carboxamide and Carboximidamide Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the piperazine scaffold is a cornerstone of drug design, offering a versatile platform for constructing molecules with a wide array of pharmacological activities. [1][2] The strategic functionalization of this privileged heterocycle is paramount to tuning a compound's biological profile. Among the myriad of possible substituents, carboxamides and their bioisosteric cousins, carboximidamides, represent two critical functionalities that can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic properties. This guide provides an in-depth, comparative analysis of piperazine carboxamides and carboximidamides, offering experimental insights and practical protocols for the discerning researcher.

Unveiling the Contenders: A Physicochemical Showdown

At first glance, the carboxamide and carboximidamide groups appear structurally similar. However, their subtle electronic and steric differences can lead to significant divergences in their physicochemical properties, which in turn dictate their biological behavior. The concept of bioisosterism, the exchange of a functional group with another that possesses similar properties, is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, or metabolic stability.[3][4]

PropertyCarboxamide (Benzamide as model)Carboximidamide (Acetamidine as model)Implications for Drug Design
pKa ~13 (in H2O)[5]~12.5[6][7]The higher basicity of the carboximidamide can lead to protonation at physiological pH, influencing solubility, cell permeability, and target engagement through ionic interactions.
logP 0.64[8]-0.8[9]The significantly lower lipophilicity of the carboximidamide suggests improved aqueous solubility but potentially reduced membrane permeability compared to the corresponding carboxamide.
Hydrogen Bonding 1 H-bond donor, 1 H-bond acceptor[10]2 H-bond donors, 1 H-bond acceptorThe additional hydrogen bond donor capacity of the carboximidamide can facilitate stronger or different interactions with the biological target, potentially increasing potency or altering selectivity.

The decision to employ a carboxamide or a carboximidamide is therefore a strategic one, driven by the specific requirements of the drug discovery program. A carboxamide may be favored for its neutrality and balanced lipophilicity, while a carboximidamide might be chosen to introduce a positive charge, enhance solubility, or exploit an additional hydrogen bonding opportunity within the target's active site.

Crafting the Molecules: A Guide to Synthesis

The preparation of piperazine carboxamides and carboximidamides requires distinct synthetic strategies. Below are detailed, step-by-step protocols for the synthesis of representative examples of each class.

Experimental Protocol: Synthesis of a Piperazine Carboxamide

This protocol outlines the synthesis of a generic N-aryl piperazine carboxamide via amide coupling.

Step 1: N-Arylation of Piperazine

A common route to N-substituted piperazines is the Buchwald-Hartwig amination.

  • Materials: Piperazine, aryl halide (e.g., bromobenzene), palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), sodium tert-butoxide, and toluene.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine the aryl halide, piperazine, sodium tert-butoxide, palladium catalyst, and phosphine ligand in toluene.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-arylpiperazine.

Step 2: Amide Coupling

  • Materials: N-arylpiperazine, carboxylic acid, coupling agent (e.g., HBTU), and a non-nucleophilic base (e.g., DIEA) in an aprotic solvent like DMF.

  • Procedure:

    • Dissolve the carboxylic acid in DMF and add the coupling agent and base.

    • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

    • Add the N-arylpiperazine to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with aqueous lithium chloride, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired piperazine carboxamide.

Piperazine Carboxamide Synthesis Piperazine Piperazine N_Arylpiperazine N-Arylpiperazine Piperazine->N_Arylpiperazine Buchwald-Hartwig Amination ArylHalide Aryl Halide ArylHalide->N_Arylpiperazine Carboxamide Piperazine Carboxamide N_Arylpiperazine->Carboxamide Amide Coupling (HBTU, DIEA) CarboxylicAcid Carboxylic Acid CarboxylicAcid->Carboxamide Piperazine Carboximidamide Synthesis Nitrile Nitrile ImidateEster Imidate Ester Hydrochloride Nitrile->ImidateEster Pinner Reaction Alcohol_HCl Alcohol, HCl Alcohol_HCl->ImidateEster Carboximidamide Piperazine Carboximidamide ImidateEster->Carboximidamide Amination N_Subst_Piperazine N-Substituted Piperazine N_Subst_Piperazine->Carboximidamide

Synthesis of Piperazine Carboximidamides.

Biological Activity: A Comparative Analysis

The choice between a carboxamide and a carboximidamide can have profound effects on the biological activity of a piperazine-containing molecule. While direct, head-to-head comparisons in the literature are scarce, we can infer the potential differences based on their physicochemical properties and examples of their use in drug discovery.

Case Study: Antifungal Activity

A study on piperazine-1-carboxamidine derivatives revealed potent antifungal activity against Candida albicans, which was linked to the accumulation of endogenous reactive oxygen species (ROS). [11]While a direct comparison with the corresponding carboxamides was not reported in this study, the authors noted that the presence of large substituents on the phenyl ring of the carboxamidine was crucial for activity. This suggests that the specific geometry and electronic properties of the carboximidamide moiety are key to its mechanism of action.

In contrast, numerous piperazine carboxamide derivatives have also demonstrated antifungal properties, often through different mechanisms of action. For instance, some carboxamides act as enzyme inhibitors, targeting pathways essential for fungal survival. [12][13] This highlights a key principle: the bioisosteric replacement of a carboxamide with a carboximidamide is not a simple swap. It can lead to a complete shift in the mechanism of action, opening up new avenues for drug discovery.

Bioisosteric_Replacement Carboxamide Piperazine Carboxamide Carboximidamide Piperazine Carboximidamide Carboxamide->Carboximidamide Bioisosteric Replacement BiologicalActivity Altered Biological Activity Carboximidamide->BiologicalActivity Physicochemical Modified Physicochemical Properties Carboximidamide->Physicochemical Pharmacokinetics Improved/Altered Pharmacokinetics Carboximidamide->Pharmacokinetics

Impact of Carboxamide to Carboximidamide Bioisosteric Replacement.
Impact on Pharmacokinetics

The difference in pKa and lipophilicity between carboxamides and carboximidamides has significant implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Absorption and Distribution: The higher basicity and lower lipophilicity of carboximidamides can lead to lower passive diffusion across cell membranes compared to their carboxamide counterparts. However, their increased aqueous solubility can be advantageous for formulation. Furthermore, the positive charge of a protonated carboximidamide at physiological pH can be exploited to target specific transporters or to enhance interactions with negatively charged residues in a binding pocket.

  • Metabolism: Amide bonds are susceptible to hydrolysis by amidases, which can be a major metabolic liability. [4]Carboximidamides, while also potentially subject to hydrolysis, may exhibit different metabolic profiles, potentially offering a route to improved metabolic stability.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a carboxamide or a carboximidamide into a piperazine-based drug candidate is a nuanced one, with each functional group offering a unique set of advantages and disadvantages. Carboxamides provide a neutral, well-understood building block with balanced properties, while carboximidamides introduce a basic center that can profoundly alter a molecule's physicochemical and biological characteristics.

This guide has provided a framework for understanding the key differences between these two important functional groups, from their synthesis to their potential impact on biological activity and pharmacokinetics. By carefully considering the principles of bioisosterism and the specific goals of a drug discovery program, researchers can leverage the distinct properties of carboxamide and carboximidamide piperazines to design the next generation of innovative therapeutics.

References

  • [Reference for synthesis of piperazine carboxamides]
  • [Reference for synthesis of piperazine carboxamides]
  • [Reference for CNS-penetrant PARP1-selective inhibitors]
  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994-8043.
  • Science Ready. Amides - Organic Chemistry. [Link]

  • François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.
  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & medicinal chemistry letters, 29(18), 2535-2550.
  • [Reference for antimicrobial and antifungal piperazine deriv
  • [Reference for applic
  • [Reference for amidine synthesis]
  • [Reference for piperazine-1-carboximidamide synthesis]
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8105.
  • PubChem. Acetamidine. [Link]

  • [Reference for pyrazole-4-carboxamides with piperazine moiety]
  • [Reference for synthesis and biological activities of piperazine deriv
  • [Reference for pyrazine carboxamide deriv
  • Wikipedia. Benzamide. [Link]

  • [Reference for comprehensive review on piperazine synthesis and applic
  • PubChem. Benzamide. [Link]

  • [Reference for acetamidine hydrochloride]
  • [Reference for acetamidine hydrochloride
  • [Reference for acetamidine hydrochloride
  • [Reference for acetamidine hydrochloride synthesis]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Properties of 2-Pyridylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption properties of 2-pyridylpiperazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causal electronic principles governing their spectroscopic behavior, offers a robust experimental protocol for reliable data acquisition, and presents a comparative analysis grounded in established structure-property relationships.

Introduction: The Significance of the 2-Pyridylpiperazine Scaffold

The 2-pyridylpiperazine moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of a π-deficient aromatic pyridine ring and a flexible, basic piperazine ring makes it a versatile building block for designing compounds with a wide array of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][2] The piperazine ring, with its two nitrogen atoms, offers structural rigidity and hydrogen bond donors/acceptors, often improving pharmacokinetic properties like solubility and bioavailability.[2]

UV-Vis spectroscopy is a fundamental, non-destructive technique for characterizing these molecules. It provides critical insights into their electronic structure by probing the transitions of valence electrons upon absorption of UV or visible light.[3][4] Understanding these absorption properties is crucial for quality control, quantitative analysis via the Beer-Lambert law, and for predicting molecular interactions and photophysical behavior.

The Underlying Science: Electronic Transitions and Influencing Factors

The UV-Vis absorption spectrum of a 2-pyridylpiperazine derivative is primarily dictated by its electronic structure. The key chromophore—the part of the molecule responsible for light absorption—is the 2-pyridyl group, an unsaturated system containing π-electrons and non-bonding (n) electrons on the nitrogen atom.[4]

Two principal types of electronic transitions are responsible for the characteristic absorption bands:

  • π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[5] They typically result in strong absorption bands (high molar absorptivity, ε) and are characteristic of aromatic and conjugated systems like the pyridine ring.[3][6]

  • n → π Transitions:* These transitions involve the excitation of a non-bonding electron from a nitrogen atom's lone pair into a π* antibonding orbital.[5] These are lower-energy transitions and are generally "forbidden" by selection rules, resulting in significantly weaker absorption bands (low ε) compared to π → π* transitions.[4][7]

Several factors can modulate the energy of these transitions, causing shifts in the absorption maximum (λmax):

  • Substitution: Attaching substituents to the pyridine ring or the distal nitrogen of the piperazine ring alters the molecule's electronic energy levels.

    • Electron-Donating Groups (EDGs) like -NH₂, -OH, or -OCH₃ increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. This results in a bathochromic shift (red shift) to longer wavelengths.[3]

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN lower the energy of the lowest unoccupied molecular orbital (LUMO), also reducing the energy gap and typically causing a bathochromic shift.[3]

  • Solvent Polarity: The solvent environment can stabilize the ground and excited states differently, leading to spectral shifts.[8][9]

    • For n → π transitions*, polar, protic solvents can form hydrogen bonds with the non-bonding electrons, lowering their ground state energy more than the excited state. This increases the energy gap, causing a hypsochromic shift (blue shift) to shorter wavelengths.[8][10]

    • For π → π transitions*, the excited state is often more polar than the ground state. Polar solvents stabilize the excited state more, decreasing the energy gap and causing a bathochromic shift (red shift).[8]

The relationship between these factors is visualized in the diagram below.

cluster_0 Structural & Environmental Factors cluster_1 Electronic Effects cluster_2 Spectroscopic Outcome Core 2-Pyridylpiperazine Core HOMO HOMO Energy Core->HOMO LUMO LUMO Energy Core->LUMO EDG Electron-Donating Group (EDG) EDG->HOMO Raises EWG Electron-Withdrawing Group (EWG) EWG->LUMO Lowers Solvent Solvent Polarity LambdaMax Absorption Maxima (λmax) Solvent->LambdaMax Modulates Gap HOMO-LUMO Gap HOMO->Gap Decreases Gap LUMO->Gap Decreases Gap Gap->LambdaMax Determines Shift Bathochromic (Red) Shift Hypsochromic (Blue) Shift LambdaMax->Shift

Caption: Logic diagram illustrating how substituents and solvent polarity affect the HOMO-LUMO energy gap and, consequently, the UV-Vis absorption maxima.

Comparative UV-Vis Absorption Data

The following table summarizes the expected UV-Vis absorption characteristics of the parent 1-(2-pyridyl)piperazine and several hypothetical derivatives based on established spectroscopic principles. These values are illustrative and serve to compare the relative effects of different functional groups. Actual experimental values may vary.

Compound NameStructure (R1, R4)Key Chromophore(s)Expected λmax (π → π)Expected λmax (n → π)Solvent Effects (Polar vs. Nonpolar)
1-(2-Pyridyl)piperazine R1=H, R4=H2-Pyridyl~250-260 nm~300-320 nm (weak)π→π : Minor red shiftn→π : Strong blue shift[8][10]
1-(4-Nitro-2-pyridyl)piperazine R1=NO₂, R4=H4-Nitro-2-pyridyl~280-300 nm (Red-shifted)Often obscuredπ→π : Significant red shift due to extended conjugation[3]
1-(4-Amino-2-pyridyl)piperazine R1=NH₂, R4=H4-Amino-2-pyridyl~270-290 nm (Red-shifted)~310-330 nmπ→π : Red shift due to electron donation[3]
1-(2-Pyridyl)-4-benzoylpiperazine R1=H, R4=Benzoyl2-Pyridyl, Benzoyl~255-265 nm (Pyridyl)~240-250 nm (Benzoyl)Weak or obscuredTwo distinct bands may appear or merge.[10][11]

Standardized Protocol for UV-Vis Spectroscopic Analysis

This protocol ensures the acquisition of accurate, reproducible, and comparable UV-Vis absorption data for 2-pyridylpiperazine derivatives. Trustworthiness is established by incorporating self-validating steps such as baseline correction and linearity checks.

A. Instrumentation and Materials

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.

  • Cuvettes: Matched 1.00 cm path length quartz cuvettes are mandatory for measurements below 340 nm.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The solvent must be transparent in the wavelength range of interest and chosen based on sample solubility and the desired polarity for investigation.[10]

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: For precise weighing of the compound.

B. Experimental Workflow

Caption: Standard experimental workflow for UV-Vis analysis of 2-pyridylpiperazine derivatives, ensuring accuracy and reproducibility.

C. Step-by-Step Methodology

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-pyridylpiperazine derivative.

    • Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

    • Dissolve the compound in the chosen spectroscopic grade solvent and fill to the mark. This creates a ~1 mg/mL stock solution. The exact concentration should be calculated.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) in separate volumetric flasks. The goal is to find a concentration that yields a maximum absorbance between 0.1 and 1.0, the optimal range for accuracy under the Beer-Lambert Law.

  • Instrument Configuration and Baseline:

    • Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 190-500 nm).

    • Fill both the reference and sample cuvettes with the pure solvent. Place them in the instrument.

    • Run a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with that solution.

    • Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

    • Repeat this process for each of the prepared dilutions, moving from lowest to highest concentration.

  • Data Processing and Analysis:

    • From the spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration for the series of dilutions. The plot should be linear with a correlation coefficient (R²) > 0.99, confirming adherence to the Beer-Lambert Law.

    • Calculate the molar absorptivity (ε) using the equation: ε = A / (c * l) , where A is the absorbance, c is the molar concentration (mol/L), and l is the path length (typically 1 cm). The slope of the calibration curve is equal to ε * l.

Conclusion

The UV-Vis absorption properties of 2-pyridylpiperazine derivatives are governed by predictable electronic principles. The primary absorption bands arise from π → π* and n → π* transitions associated with the 2-pyridyl chromophore. The position and intensity of these bands are highly sensitive to the electronic nature of substituents on the aromatic ring and the polarity of the solvent. By understanding these fundamental relationships and employing a rigorous, standardized experimental protocol, researchers can reliably characterize these important compounds, yielding data that is crucial for applications ranging from quantitative analysis to rational drug design.

References

  • Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Research output: Contribution to journal › Article › peer-review.
  • (2021, November 22). Effect of solvent on UV-Visible spectra. YouTube.
  • (n.d.). UV-vis absorption spectra (A) Absorption spectra of PI, PPI, and PPII in CHCl 3 . (B) Normalized absorption spectra of PI, PPI, and PPII in CHCl 3. ResearchGate.
  • Elsherif, K. M., et al. (2017, February 22). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate.
  • (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. ResearchGate.
  • Rillema, D. P., KomReddy, V., & Senaratne, N. K. (2019, January 29). Synthesis and Characterization of 2‐(2‐Pyridinyl)pyrazine and 2,2′‐Bipyrazine Derivatives. OSTI.GOV.
  • (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and.
  • Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
  • (n.d.). UV-Vis. Molecular Absorption Spectroscopy.
  • (n.d.). Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(α-pyridyl)pyrazine as a bridging ligand. ResearchGate.
  • (2023, April 15). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed.
  • (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • (n.d.). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Academia.edu.
  • (2021, August 26). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. PubMed.
  • (n.d.). 1-(2-Pyridyl)piperazine. PubChem.
  • (n.d.). Electronic transitions. Chimactiv - AgroParisTech.
  • Elsherif, K. M., et al. (2017, February 21). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Journal of Applied Chemical Science International.
  • (n.d.). for 2, 6-substituted pyridine derivative-containing conjugated polymers: Synthesis, photoluminescence and ion-sensing properties. The Royal Society of Chemistry.
  • (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). ResearchGate.
  • (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.
  • (2023, March 8). UV-Visible Spectroscopy: Selection rules for electronic transitions. YouTube.
  • (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate.
  • (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical entities we handle. The principle of "cradle-to-grave" stewardship for hazardous materials is a cornerstone of modern laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This process is grounded in the established frameworks of the Environmental Protection Agency (EPA) and best practices from leading research institutions.

Hazard Characterization and Risk Assessment

A thorough understanding of a compound's potential hazards is the first step in managing its waste. While a specific, comprehensive Safety Data Sheet (SDS) for the sulfate salt of 4-Pyridin-2-ylpiperazine-1-carboximidamide (CAS No. 1187455-76-0) is not extensively published, we can infer its risk profile by examining its constituent functional groups: a pyridine ring, a piperazine core, and a carboximidamide (amidine) group.

  • Pyridine Moiety : Pyridine and its derivatives are often associated with irritation to the skin, eyes, and respiratory tract. They can be harmful if inhaled, swallowed, or absorbed through the skin, with potential effects on the central nervous system, liver, and kidneys.

  • Piperazine Moiety : Piperazine compounds can cause severe skin burns and eye damage.[1] They are also known as potential skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.[1]

  • Carboximidamide (Amidine) Group : Amidines are organic bases. As such, they are incompatible with acids and strong oxidizing agents, and reactions can be exothermic (produce heat).[2]

  • Overall Hazard Profile : Based on these components, the compound should be treated as a hazardous substance. An SDS for the related compound 1-Piperazinecarboximidamide, sulfate (2:1) indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

Data Summary Table
PropertyInformation
Chemical Name 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate
CAS Number 1187455-76-0[6]
Potential Hazards Harmful if swallowed, inhaled, or in contact with skin.[3][4][7] Causes serious eye irritation and skin irritation.[3][4][7] May cause respiratory irritation or sensitization.[1] Potential for long-term adverse effects in the aquatic environment.
Known Incompatibilities Strong acids, strong oxidizing agents.[2]
Primary Disposal Route Collection as hazardous chemical waste for incineration or other approved treatment by a licensed facility.[8][9][10]

The Core Principles of Compliant Chemical Disposal

The management of laboratory chemical waste in the United States is primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA).[11] The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams.[11]

Key Regulatory Concepts:

  • Hazardous Waste Identification : Any chemical waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous.[12] Given the profile of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate, it must be managed as a hazardous waste.[13]

  • Generator Status : Your institution is assigned a generator status (e.g., Very Small, Small, or Large Quantity Generator) by the EPA based on the volume of hazardous waste produced monthly, which dictates specific storage and handling requirements.[14]

  • Waste Minimization : The first tier in the waste management hierarchy is to minimize waste generation whenever possible through careful planning and scaling of experiments.[11][12]

  • No Drain Disposal : Hazardous chemicals must never be poured down the drain.[12] This practice is prohibited as it can harm the public sewer system and the environment.

Step-by-Step Disposal Protocol

This protocol outlines the process from the moment the material is declared waste at the bench to its ultimate collection for disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicate a Waste Stream : Designate a specific waste container for 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware).

  • Avoid Co-mingling : Do NOT mix this waste with other chemical waste streams, especially acidic solutions or strong oxidizers.[2][15] At a minimum, segregate waste into categories such as acids, bases, amines, halogenated solvents, and non-halogenated solvents.[15]

  • Solid vs. Liquid : If generating both solid waste (e.g., pure compound) and liquid waste (e.g., solutions), use separate, clearly labeled containers for each.

Step 2: Container Selection and Labeling

The integrity and clear communication of a waste container's contents are paramount for safety.

  • Choose a Compatible Container : Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass bottles with tightly fitting screw caps are generally appropriate.[12][15] The original product container is often a suitable choice.[15]

  • Ensure Container Integrity : Inspect the container to ensure it is clean, dry, and free from leaks or damage.[16]

  • Apply a Hazardous Waste Label : As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate" . Do not use abbreviations or chemical formulas.[15]

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The date waste was first added to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated location at or near the point of waste generation for temporary storage.

  • Designate the SAA : The SAA must be located in the same room or area where the waste is generated.[12]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12][15] A funnel left in the opening is not considered a closed container.

  • Adhere to Volume Limits : Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) in an SAA.[12][13]

  • Request Pickup : Once a container is full or has been in the SAA for an extended period (policy may vary by institution, but often within one week of being full), submit a collection request to your EHS office.[12][13]

Step 4: Final Disposal via Authorized Personnel

The final treatment and disposal of hazardous waste is a highly regulated process that must be handled by professionals.

  • Schedule Collection : Use your institution's established procedure to request a waste pickup from your EHS department.

  • Do Not Transport Off-Site : Laboratory personnel should never attempt to transport hazardous waste to an off-site disposal facility themselves.[17] This is the responsibility of licensed hazardous waste transporters.

  • Maintain Records : Keep a copy of waste pickup requests and any associated manifests as required by your institution's policies.

Disposal Workflow Diagram

G Workflow for Disposal of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate cluster_lab At the Laboratory Bench cluster_saa In the Satellite Accumulation Area (SAA) cluster_ehs EHS & Final Disposal gen Waste Generated (Unused solid, contaminated items, or experimental solutions) seg Segregate Waste (Keep separate from acids, oxidizers, and other streams) gen->seg cont Select & Seal Compatible Container (e.g., HDPE) seg->cont label_cont Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Date cont->label_cont store Store Sealed Container in Designated SAA label_cont->store monitor Monitor Accumulation (Container full or time limit reached?) store->monitor request Submit Waste Pickup Request to EHS store->request Container Full? monitor->store No monitor->request Yes pickup EHS Collects Waste from Laboratory request->pickup transport Transport by Licensed Hauler to Approved Facility pickup->transport dispose Final Disposal (e.g., High-Temperature Incineration) transport->dispose

Caption: Disposal workflow from generation to final EHS-managed disposal.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe response.

  • Minor Spills (Solid Powder) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, gloves), gently cover the spill with an absorbent material to avoid raising dust.[16]

    • Carefully sweep the material into a designated hazardous waste container.[10]

    • Decontaminate the area with a suitable solvent (e.g., water, followed by soap and water), collecting all cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup.[5]

  • Major Spills or Spills Involving Solutions :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[13]

    • Provide them with the name of the chemical and any other relevant details. Do not attempt to clean up a large spill without proper training and equipment.

  • Empty Container Disposal : An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[13] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[13] After triple-rinsing, deface the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.[13]

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, protect the environment, and ensure that your laboratory's operations remain in full compliance with federal and local regulations.

References

  • Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (2003). University of Pennsylvania EHRS. [Link]

  • Management of Waste . (From Prudent Practices in the Laboratory). National Institutes of Health (NIH). [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE . (2011). [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . American Chemistry Council. [Link]

  • Chemical Waste Disposal Guidelines . [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal . CP Lab Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate
Reactant of Route 2
Reactant of Route 2
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.